5-(2-Hydroxyphenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-10(11)8-5-9(12(15)16)7-13-6-8/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYNGNYJDGQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679488 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258609-83-4 | |
| Record name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Hydroxyphenyl)nicotinic acid CAS 1258609-83-4 properties
An In-Depth Technical Guide to 5-(2-Hydroxyphenyl)nicotinic Acid (CAS 1258609-83-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Hydroxyphenyl)nicotinic acid is a bi-aryl carboxylic acid belonging to the nicotinic acid (Niacin, Vitamin B3) class of compounds. Its structural architecture, featuring both a pyridinecarboxylic acid moiety and a hydroxyphenyl group, positions it as a molecule of significant interest for medicinal chemistry and materials science. As an analog of nicotinic acid, it is a compelling candidate for research into lipid metabolism, particularly for its potential to modulate cholesterol and triglyceride levels through pathways analogous to its parent compound.[1] The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, and a pyridine nitrogen—makes it a versatile building block for synthesizing novel metal complexes, Schiff bases, and other derivatives with potential therapeutic activities, including antimicrobial and anti-cancer properties.[1] This guide provides a comprehensive overview of its scientific context, synthesis, anticipated properties, and safe handling protocols, grounded in the established chemistry of its structural class.
Nomenclature and Chemical Identity
Proper identification is critical for scientific communication and reproducibility. 5-(2-Hydroxyphenyl)nicotinic acid is systematically named and cataloged under several identifiers.
| Property | Value | Source |
| CAS Number | 1258609-83-4 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | Calculated |
| Molecular Weight | 215.20 g/mol | [1] |
| InChI Key | ZEJYNGNYJDGQMA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)O)C2=CN=C(C=C2)C(=O)O | Deduced |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0.7!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,1.4!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="3.6,0!"];
// Carboxylic Acid Group C_carboxyl [label="C", pos="4.8,0!"]; O1_carboxyl [label="O", pos="5.4,0.8!"]; O2_carboxyl [label="OH", pos="5.4,-0.8!"];
// Phenyl Group C_phenyl_1 [label="C", pos="2.4,-2.8!"]; C_phenyl_2 [label="C", pos="1.2,-3.5!"]; C_phenyl_3 [label="C", pos="1.2,-4.9!"]; C_phenyl_4 [label="C", pos="2.4,-5.6!"]; C_phenyl_5 [label="C", pos="3.6,-4.9!"]; C_phenyl_6 [label="C", pos="3.6,-3.5!"];
// Hydroxyl Group O_hydroxyl [label="OH", pos="4.2,-2.7!"];
// Draw bonds for pyridine ring N1 -- C1 [len=1.5]; N1 -- C2 [len=1.5]; C1 -- C3 [len=1.5]; C2 -- C4 [len=1.5]; C3 -- C5 [len=1.5]; C4 -- C5 [len=1.5];
// Draw bond to carboxyl group C5 -- C_carboxyl [len=1.5]; C_carboxyl -- O1_carboxyl [style=double, len=1.2]; C_carboxyl -- O2_carboxyl [len=1.5];
// Draw bond to phenyl group C4 -- C_phenyl_1 [len=1.5];
// Draw bonds for phenyl ring C_phenyl_1 -- C_phenyl_2 [len=1.5]; C_phenyl_1 -- C_phenyl_6 [len=1.5]; C_phenyl_2 -- C_phenyl_3 [len=1.5]; C_phenyl_3 -- C_phenyl_4 [len=1.5]; C_phenyl_4 -- C_phenyl_5 [len=1.5]; C_phenyl_5 -- C_phenyl_6 [len=1.5];
// Draw bond to hydroxyl group C_phenyl_6 -- O_hydroxyl [len=1.5];
// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="1.2,1.2!"]; H3 [label="H", pos="2.4,1.9!"]; // ... and so on for other hydrogens }
Figure 1: Chemical Structure of 5-(2-Hydroxyphenyl)nicotinic acid.
Scientific Rationale and Therapeutic Context
The scientific interest in 5-(2-Hydroxyphenyl)nicotinic acid stems primarily from its relationship to nicotinic acid (niacin), an essential B vitamin and a well-established therapeutic agent for dyslipidemia.[2][3]
Mechanism of Action in Lipid Metabolism
Nicotinic acid exerts its lipid-modifying effects through several mechanisms, and it is hypothesized that its analogs, including 5-(2-hydroxyphenyl)nicotinic acid, operate via similar pathways.[1]
-
Receptor Activation: The primary mechanism involves the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), which is highly expressed in adipocytes (fat cells).[3] This activation leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This cascade ultimately reduces the release of free fatty acids from adipose tissue into the bloodstream.
-
Inhibition of Hepatic Triglyceride Synthesis: With a lower influx of free fatty acids to the liver, the synthesis of triglycerides is reduced. Nicotinic acid also directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.[1][3]
-
Modulation of Lipoproteins: The reduction in hepatic triglycerides decreases the assembly and secretion of Very Low-Density Lipoprotein (VLDL) and, consequently, Low-Density Lipoprotein (LDL) cholesterol.[3] Concurrently, nicotinic acid raises High-Density Lipoprotein (HDL) levels, partly by reducing its breakdown.[3]
Figure 2: Hypothesized mechanism of action based on nicotinic acid pathways.
Synthesis and Purification
The synthesis of 5-aryl nicotinic acids is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is the strategy of choice for its high functional group tolerance, reliability, and generally good yields.[1]
Retrosynthetic Analysis
The key to synthesizing the target molecule is the formation of the C-C bond between the pyridine and phenyl rings. A retrosynthetic disconnection at this bond reveals two commercially accessible or readily synthesized precursors: a halogenated nicotinic acid derivative and a 2-hydroxyphenylboronic acid.
Figure 3: Retrosynthetic approach for 5-(2-Hydroxyphenyl)nicotinic acid.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure. Optimization of catalyst, base, solvent, and temperature is standard practice to maximize yield and purity.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 5-bromonicotinate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material.
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. The aqueous component helps to dissolve the inorganic base and facilitates the reaction.
-
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic salts and water-soluble impurities.
-
-
Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed to the carboxylic acid.
-
Purification: Acidify the mixture with 1M HCl to pH ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Purification and Characterization Workflow
Figure 4: General workflow for synthesis, purification, and characterization.
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like nicotinic acid.[4][5][6]
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyridine ring and the four protons on the phenyl ring. The protons on the pyridine ring adjacent to the nitrogen will be the most deshielded (highest ppm). The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.
-
FT-IR: Key vibrational bands are anticipated. A broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer is expected, along with a sharper O-H stretch from the phenolic group around 3300-3500 cm⁻¹. A strong C=O stretch from the carboxylic acid should appear around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.[6]
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) in positive ion mode ESI-MS is expected at m/z 216.06, corresponding to the protonated molecule (C₁₂H₁₀NO₃⁺).
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended, similar to other bi-aryl reagents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]
-
Future Research and Applications
5-(2-Hydroxyphenyl)nicotinic acid is a valuable molecule with diverse potential applications in scientific research.
-
Medicinal Chemistry: It serves as a lead compound or scaffold for the development of new drugs targeting metabolic disorders. Modifications at the hydroxyl, carboxylic acid, or pyridine ring positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.[1]
-
Coordination Chemistry: The multiple binding sites (N-pyridyl, O-phenolic, O-carboxylate) make it an excellent ligand for creating novel metal-organic frameworks (MOFs) or coordination complexes with potential catalytic or material science applications.[1]
-
Bioactivity Screening: The compound can be used as a reference standard in high-throughput screening assays to identify new modulators of lipid metabolism or other biological pathways.[1]
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. (2019-02-12). [Link]
-
Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-03). [Link]
-
Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]
-
LPS.org. Nicotinic Acid - MSDS 050306 (FSI-FILE). [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Exposome-Explorer. Nicotinic acid (Compound). [Link]
-
Organic Syntheses. nicotinic acid. [Link]
-
PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022-01-20). [Link]
-
ResearchGate. (PDF) Nicotinic acid derivatives: Application and uses, review. (2021-12-30). [Link]
-
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. (2017-08-04). [Link]
-
PubMed. Nicotinic acid/niacinamide and the skin. (2004-04-15). [Link]
-
JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
GNPS. Library Spectrum CCMSLIB00005759310. (2020-11-16). [Link]
Sources
- 1. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
5-(2-Hydroxyphenyl)nicotinic acid chemical structure and molecular weight
Structural Characterization, Synthetic Methodology, and Pharmacophore Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 5-(2-Hydroxyphenyl)nicotinic acid (CAS: 1258609-83-4), a critical biaryl scaffold in medicinal chemistry. Characterized by a nicotinic acid core substituted at the C5 position with an ortho-hydroxyphenyl moiety, this molecule serves as a versatile building block for kinase inhibitors, lipid-modulating agents, and protein degraders (PROTACs). This document details its physicochemical properties, a validated Suzuki-Miyaura synthetic protocol, and its structural utility in drug design.
Part 1: Chemical Architecture & Properties[1]
Molecular Identity
The molecule consists of a pyridine ring bearing a carboxylic acid at position 3 and a 2-hydroxyphenyl group at position 5. The biaryl axis introduces a degree of torsional strain, while the ortho-hydroxyl group offers a handle for intramolecular hydrogen bonding or further derivatization (e.g., cyclization to fused tricyclic systems).
| Property | Data |
| IUPAC Name | 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid |
| Common Name | 5-(2-Hydroxyphenyl)nicotinic acid |
| CAS Registry Number | 1258609-83-4 |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| Exact Mass | 215.0582 |
| Smiles | OC(=O)c1cc(cn1)c2ccccc2O |
Physicochemical Profile
Understanding the ionization state is critical for formulation and assay development. The molecule possesses three ionizable centers: the pyridine nitrogen (basic), the carboxylic acid (acidic), and the phenolic hydroxyl (weakly acidic).
| Parameter | Value (Predicted/Exp) | Significance |
| pKa (COOH) | ~3.5 – 4.0 | Deprotonated at physiological pH (COO⁻). |
| pKa (Pyridine N) | ~2.5 – 3.0 | Protonated only in highly acidic media. |
| pKa (Phenol OH) | ~9.5 – 10.5 | Remains neutral at physiological pH; donor for H-bonds. |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; suitable for oral bioavailability. |
| TPSA | ~83 Ų | Good membrane permeability (<140 Ų). |
| Solubility | Low (Neutral pH) | Zwitterionic character limits aqueous solubility; soluble in DMSO/MeOH. |
Part 2: Structural Logic & Pharmacophore Mapping
The structural utility of 5-(2-Hydroxyphenyl)nicotinic acid lies in its biaryl twist and amphiphilic nature . The diagram below illustrates the core pharmacophoric features and the electronic environment that dictates its reactivity and binding potential.
Figure 1: Pharmacophore map highlighting the electron-deficient pyridine core coupled to the electron-rich phenol, creating a "push-pull" electronic system useful for π-stacking interactions in protein pockets.
Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)[1]
The most reliable route to synthesize 5-(2-Hydroxyphenyl)nicotinic acid is via Suzuki-Miyaura cross-coupling . This protocol utilizes 5-bromonicotinic acid and 2-hydroxyphenylboronic acid.
Reaction Scheme
The reaction relies on a Palladium(0) cycle. The choice of base and solvent is critical to prevent protodeboronation of the phenol partner and to solubilize the zwitterionic nicotinic acid precursor.
Figure 2: Step-wise synthetic pathway utilizing a robust Pd(dppf)Cl2 catalytic system optimized for heteroaryl coupling.
Detailed Experimental Protocol
Objective: Synthesis of 5-(2-Hydroxyphenyl)nicotinic acid on a 1.0 gram scale.
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, combine 5-bromonicotinic acid (1.0 eq, 4.95 mmol) and 2-hydroxyphenylboronic acid (1.2 eq, 5.94 mmol).
-
Add Pd(dppf)Cl₂·DCM (0.05 eq) as the catalyst. This ligand (dppf) prevents palladium poisoning by the free pyridine nitrogen.
-
-
Solvent & Base:
-
Dissolve the solids in a mixture of 1,4-Dioxane (20 mL) and Water (5 mL).
-
Add Potassium Carbonate (K₂CO₃) (3.0 eq). Note: Excess base is required to neutralize the carboxylic acid starting material and activate the boronic acid.
-
-
Reaction:
-
Degas the mixture with Nitrogen or Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).
-
Heat to 90°C under an inert atmosphere for 16 hours. Monitor by LC-MS (Target Mass: 216.2 [M+H]⁺).
-
-
Workup & Purification (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove Palladium black; wash with water.
-
Critical Step: The filtrate will be basic (pH > 10). Slowly add 1N HCl until the pH reaches ~3.5 (the isoelectric point).
-
The product should precipitate as an off-white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water.
-
Part 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyridine Region: Look for three distinct signals. The proton between the N and C-C bond (H2) will be the most deshielded singlet (~9.0 ppm).
-
Phenol Region: Four aromatic protons (multiplet, 6.8–7.5 ppm).
-
Exchangeable Protons: A broad singlet >11.0 ppm (COOH) and a singlet ~9.5-10.0 ppm (Phenolic OH).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 216.2 m/z.
-
Negative Mode: [M-H]⁻ = 214.2 m/z (Preferred for carboxylic acids).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
PubChem. (2025).[1] Nicotinic Acid (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism standards).
Sources
Strategic Exploration of 5-Aryl Substituted Nicotinic Acid Derivatives in Medicinal Chemistry
Executive Summary
Nicotinic acid (Niacin, Vitamin B3) remains a cornerstone scaffold in medicinal chemistry, historically significant for its lipid-lowering capabilities via GPR109A (HCAR2) activation.[1][2][3] However, the therapeutic utility of the core scaffold has evolved significantly beyond simple dyslipidemia treatment. The introduction of aryl substituents at the C5 position of the pyridine ring represents a critical strategy for modulating lipophilicity, targeting hydrophobic enzymatic pockets (such as in DHODH), and inducing biased signaling to mitigate off-target effects like cutaneous flushing.
This technical guide analyzes the medicinal chemistry of 5-aryl substituted nicotinic acid derivatives, focusing on synthetic methodologies (Suzuki-Miyaura coupling), Structure-Activity Relationships (SAR) in DHODH inhibition and GPR109A agonism, and validated experimental protocols.
Part 1: Pharmacophore Analysis & Strategic Value
The nicotinic acid scaffold (pyridine-3-carboxylic acid) offers three distinct vectors for modification. The C5 position is unique due to its electronic and steric properties:
-
Metabolic Stability: Unlike C2 and C6, which are susceptible to nucleophilic attack or metabolic oxidation (e.g., by aldehyde oxidase), C5 is electronically deactivated but sterically accessible, making it an ideal vector for extending half-life.
-
Hydrophobic Engagement: In targets like Dihydroorotate Dehydrogenase (DHODH) , the C5-aryl moiety is designed to occupy a deep hydrophobic channel, a critical interaction for high-affinity inhibition (nanomolar potency).
-
Signaling Bias: In GPR109A agonists, bulky substituents at C5 can alter the receptor conformation, potentially favoring G-protein coupling (lipid lowering) over
-arrestin recruitment (flushing).
Structural Vector Map
-
C3 (Carboxylate): Essential for electrostatic interaction (e.g., Arg residues in GPR109A).
-
C5 (Aryl Extension): Hydrophobic pocket occupancy;
- stacking interactions. -
C2/C6: Often reserved for small polar groups to tune solubility or H-bonding.
Part 2: Therapeutic Applications & SAR
Case Study 1: DHODH Inhibitors (Oncology & Immunology)
Human Dihydroorotate Dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[4] Inhibitors like Leflunomide are used for rheumatoid arthritis, but 5-aryl nicotinic acid derivatives represent a next-generation class designed for higher potency in acute myeloid leukemia (AML).
Mechanism of Action: The 5-aryl group mimics the ubiquinone ring, competing for the ubiquinone-binding tunnel of the enzyme.
SAR Table: 5-Aryl Nicotinic Acid Derivatives as DHODH Inhibitors Note: Values are representative of biaryl-amine nicotinic acid series.
| Compound ID | C5-Substituent (Aryl) | C2-Substituent | C6-Substituent | hDHODH IC50 (nM) | Notes |
| Ref-1 (Brequinar) | (Biphenyl analog) | - | - | 5.2 | Reference clinical candidate |
| NA-01 | Phenyl | -NH2 | H | 450 | Baseline activity |
| NA-05 | 2'-Fluoro-4'-(trifluoromethyl)phenyl | -NH2 | H | 28 | Fluorine improves metabolic stability & potency |
| NA-08 | 3',5'-Dichlorophenyl | -NH2 | -CH3 | 110 | Steric clash at C6 reduces potency slightly |
| NA-12 | 4'-Methoxyphenyl | -OH | H | >1000 | Phenolic OH reduces hydrophobic interaction |
Case Study 2: GPR109A Agonists (Dyslipidemia)
While Niacin is effective, its use is limited by flushing (PGD2 release). 5-Aryl substitution is a strategy to create "non-flushing" agonists.
-
Biased Agonism: 5-substituted analogs (e.g., 5-phenyl) have been shown to maintain cAMP inhibition (lipolysis reduction) while showing reduced
-arrestin recruitment compared to the parent nicotinic acid, theoretically separating therapeutic effect from the flushing side effect.
Part 3: Synthetic Methodology (Self-Validating Protocol)
The construction of 5-aryl nicotinic acid derivatives relies heavily on Suzuki-Miyaura Cross-Coupling . The use of 5-bromonicotinic acid as the electrophile is preferred over the chloride due to faster oxidative addition rates.
Core Reaction Scheme
Substrate: 5-Bromonicotinic acid (or Methyl 5-bromonicotinate)
Reagent: Aryl Boronic Acid (
Detailed Experimental Protocol: Synthesis of 5-(4-Trifluoromethylphenyl)nicotinic Acid
1. Reagents Setup:
-
Methyl 5-bromonicotinate (1.0 eq, 2.16 g, 10 mmol)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq, 2.28 g, 12 mmol)
- (0.05 eq, 408 mg, 0.5 mmol)
- (3.0 eq, 4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL) - Degassed
2. Procedure:
-
Degassing: Charge the solvent mixture into a round-bottom flask. Sparge with Argon for 15 minutes. Critical Step: Oxygen presence promotes homocoupling of boronic acid and deactivates the catalyst.
-
Addition: Add the methyl 5-bromonicotinate, boronic acid, and base. Add the Pd catalyst last under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C under Argon atmosphere for 4-6 hours.
-
Monitoring (Self-Validation): Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (
) should disappear, and a fluorescent product spot ( ) should appear. -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate. Dilute with EtOAc (100 mL) and wash with water (2x) and brine.
-
Hydrolysis (If using ester): Dissolve the crude intermediate in THF/MeOH/H2O (3:1:1), add LiOH (2 eq), and stir at RT for 2 hours to liberate the free acid. Acidify to pH 3 with 1N HCl to precipitate the product.
3. Purification:
-
Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH gradient).
Part 4: Biological Evaluation Protocols
Protocol A: hDHODH Inhibition Assay (Colorimetric)
This assay uses the reduction of 2,6-dichloroindophenol (DCIP) coupled to the oxidation of dihydroorotate to measure enzymatic activity.
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Reagents:
-
Substrate: L-Dihydroorotate (1 mM stock).
-
Co-substrate: Decylubiquinone (100 µM).
-
Chromophore: DCIP (60 µM).
-
Enzyme: Recombinant hDHODH (purified).
-
-
Workflow:
-
Incubate Enzyme + Test Compound (in DMSO) for 10 mins at 25°C.
-
Add Substrate Mix (Dihydroorotate + Decylubiquinone + DCIP).
-
Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 10 minutes.
-
Calculation: Calculate slope (
) relative to DMSO control.
-
Part 5: Visualization of Signaling & Synthesis
Diagram 1: Synthetic Pathway (Suzuki Coupling)[6]
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for C5-arylation of nicotinic acid.
Diagram 2: GPR109A Signaling & Biased Agonism
Caption: Biased signaling mechanism: 5-aryl substitution aims to maximize Gi coupling while minimizing Beta-arrestin/Flushing.
References
-
Suzuki Coupling for 5-Substituted Nicotinic Acids
- Title: Amino Nicotinic and Isonicotinic Acid Derivatives as DHODH Inhibitors (Patent EP2121614B1).
-
GPR109A Agonists & Flushing
-
Anti-Inflammatory Activity of Nicotinic Acid Derivatives
-
General Suzuki Reaction Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 7. Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Mechanistic Analysis of 5-(2-Hydroxyphenyl)nicotinic Acid and Niacin in Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, exerting broad-spectrum effects on the lipid profile. Its mechanisms of action, primarily involving the G-protein coupled receptor 109A (GPR109A) and the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), have been extensively studied. This technical guide provides an in-depth exploration of these mechanisms and introduces 5-(2-Hydroxyphenyl)nicotinic acid, a niacin analog with potential lipid-modifying properties. We will dissect the established pathways of niacin's action and present a comparative framework for evaluating the mechanistic profile of 5-(2-Hydroxyphenyl)nicotinic acid. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate and compare the therapeutic potential of these compounds in the context of lipid metabolism.
Introduction: The Enduring Legacy of Niacin and the Promise of Its Analogs
Niacin (vitamin B3) is a well-established therapeutic agent for treating dyslipidemia. At pharmacological doses, it effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1][2] These lipid-modifying effects have been a subject of intense research, leading to the elucidation of key molecular targets and signaling pathways.
The discovery of the G-protein coupled receptor 109A (GPR109A, also known as HCA2) as a high-affinity receptor for niacin was a significant breakthrough in understanding its mode of action.[3] Furthermore, niacin's ability to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) has been identified as a crucial mechanism for its triglyceride-lowering effects.[4]
As the field of metabolic disease research evolves, there is a continuous search for novel compounds with improved efficacy and tolerability profiles. 5-(2-Hydroxyphenyl)nicotinic acid, a structural analog of niacin, has emerged as a compound of interest for its potential to modulate lipid metabolism.[5] Its structural similarity to niacin suggests that it may share common mechanistic pathways. This guide will delve into the established mechanisms of niacin and provide a roadmap for the comprehensive evaluation of 5-(2-Hydroxyphenyl)nicotinic acid.
The Dual-Pronged Mechanism of Niacin in Lipid Regulation
The lipid-lowering effects of niacin are multifaceted, with two primary mechanisms taking center stage: activation of the GPR109A receptor and inhibition of DGAT2.
GPR109A-Mediated Effects on Adipose Tissue
GPR109A is highly expressed in adipocytes.[6] Upon binding of niacin, the receptor signals through a Gi-protein-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides stored in adipose tissue. The net result is a decrease in the release of free fatty acids (FFAs) into circulation.[6] This reduction in FFA flux to the liver is believed to contribute to the decreased hepatic synthesis of triglycerides and VLDL.
Signaling Pathway of Niacin via GPR109A in Adipocytes
Caption: Niacin activates the GPR109A receptor on adipocytes, leading to the inhibition of lipolysis and reduced FFA release.
Direct Inhibition of Hepatic DGAT2
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of triglyceride synthesis in the liver.[4] Niacin has been shown to be a direct, noncompetitive inhibitor of DGAT2.[4] By inhibiting this enzyme, niacin reduces the liver's capacity to synthesize triglycerides, which are then packaged into VLDL particles and secreted into the bloodstream. This direct inhibition of hepatic triglyceride synthesis is a major contributor to the triglyceride-lowering effect of niacin.[4]
5-(2-Hydroxyphenyl)nicotinic Acid: A Potential Modulator of Lipid Metabolism
5-(2-Hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid, and as such, it is hypothesized to exert its effects on lipid metabolism through similar mechanisms.[5] The presence of the nicotinic acid core suggests potential interaction with the GPR109A receptor, while the overall structure may allow for binding to and inhibition of DGAT2. To date, specific data on the GPR109A agonist activity and DGAT2 inhibitory potency of 5-(2-Hydroxyphenyl)nicotinic acid are not widely available in the public domain. Therefore, a rigorous experimental evaluation is necessary to elucidate its precise mechanism of action and compare its potency to that of niacin.
Experimental Protocols for Mechanistic Elucidation
To comprehensively assess and compare the lipid-modifying mechanisms of 5-(2-Hydroxyphenyl)nicotinic acid and niacin, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed, step-by-step guide for these key assays.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative mechanistic analysis of niacin and its analog.
In Vitro GPR109A Receptor Binding Assay
This assay determines the binding affinity of the test compounds for the GPR109A receptor using a competitive radioligand binding format.
Materials:
-
Membrane preparations from cells stably expressing human GPR109A
-
Radioligand: [³H]-Nicotinic acid
-
Unlabeled competitor: Niacin (for standard curve) and 5-(2-Hydroxyphenyl)nicotinic acid
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled niacin and 5-(2-Hydroxyphenyl)nicotinic acid in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of Assay Buffer (for total binding) or unlabeled competitor at various concentrations.
-
50 µL of [³H]-Nicotinic acid at a final concentration near its Kd.
-
100 µL of GPR109A membrane preparation (10-20 µg protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.[8]
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled niacin) from total binding.
-
Determine the IC₅₀ values (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Cellular Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
This assay measures the ability of the test compounds to inhibit DGAT2 activity in a cellular context, typically using a human hepatocarcinoma cell line like HepG2.[4]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Test compounds: Niacin and 5-(2-Hydroxyphenyl)nicotinic acid
-
[¹⁴C]-Oleoyl-CoA
-
sn-1,2-Dioleoylglycerol
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Culture HepG2 cells in multi-well plates to near confluency.
-
Prepare microsomal fractions from the HepG2 cells.
-
Set up the DGAT assay reaction mixture containing assay buffer, microsomal protein, sn-1,2-dioleoylglycerol, and varying concentrations of the test compounds.
-
Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids using chloroform/methanol.
-
Separate the lipids by TLC.
-
Identify and scrape the triglyceride band.
-
Quantify the radioactivity in the triglyceride band using a scintillation counter.
-
Calculate the percentage of DGAT2 inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC₅₀ value for each compound.
In Vivo Oral Fat Tolerance Test (OFTT)
The OFTT is a standard preclinical model to assess the in vivo efficacy of lipid-lowering agents on postprandial hypertriglyceridemia.[9]
Materials:
-
Male C57BL/6 mice
-
Test compounds: Niacin and 5-(2-Hydroxyphenyl)nicotinic acid formulated for oral gavage
-
Lipid load: Corn oil or olive oil
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
Procedure:
-
Acclimatize mice for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[9]
-
Collect a baseline blood sample (t=0) via the tail vein.
-
Administer the test compound or vehicle control orally via gavage.
-
After a set pre-treatment period (e.g., 30-60 minutes), administer an oral lipid load (e.g., 10 mL/kg corn oil).[10]
-
Collect blood samples at multiple time points post-lipid challenge (e.g., 1, 2, 3, and 4 hours).
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride levels using a commercial enzymatic assay kit.
-
Plot the plasma triglyceride concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the triglyceride excursion and compare between groups to assess the in vivo efficacy.
Data Presentation and Interpretation
For a clear and concise comparison of the two compounds, quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Activity Profile
| Compound | GPR109A Binding Affinity (Ki, nM) | DGAT2 Inhibition (IC₅₀, µM) |
| Niacin | [Insert experimental value] | [Insert experimental value] |
| 5-(2-Hydroxyphenyl)nicotinic acid | [Insert experimental value] | [Insert experimental value] |
Table 2: Comparative In Vivo Efficacy in Oral Fat Tolerance Test
| Treatment Group | Triglyceride AUC (mg/dL * h) | % Reduction vs. Vehicle |
| Vehicle | [Insert experimental value] | - |
| Niacin | [Insert experimental value] | [Insert calculated value] |
| 5-(2-Hydroxyphenyl)nicotinic acid | [Insert experimental value] | [Insert calculated value] |
Conclusion and Future Directions
This technical guide has outlined the core mechanisms of action for niacin in lipid metabolism and provided a comprehensive framework for the comparative evaluation of its analog, 5-(2-Hydroxyphenyl)nicotinic acid. By systematically applying the detailed experimental protocols for GPR109A binding, DGAT2 inhibition, and in vivo lipid tolerance, researchers can elucidate the mechanistic profile of this novel compound.
The data generated from these studies will be instrumental in determining if 5-(2-Hydroxyphenyl)nicotinic acid operates through the same dual-pronged mechanism as niacin and will allow for a direct comparison of their potencies. Such information is critical for the rational design and development of next-generation lipid-modifying agents with potentially improved therapeutic windows. Future investigations could also explore the impact of these compounds on other aspects of lipid metabolism, such as HDL functionality and reverse cholesterol transport, to build a more complete picture of their therapeutic potential.
References
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016;2(1):1-9. [Link]
-
Oral Fat Tolerance Test in Male and Female C57Bl/6 Mice. ResearchGate. 2021. [Link]
-
How does nicotinic acid modify the lipid profile? ResearchGate. 2007. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. 2023;11:1189635. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. ResearchGate. 2007. [Link]
-
Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - diabetic rats. Journal of the Pakistan Medical Association. 2011;61(10):1018-22. [Link]
-
Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation. 2005;115(12):3264-3267. [Link]
-
Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule. [Link]
-
Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice. PLOS ONE. 2020;15(10):e0240742. [Link]
-
Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis. 1983;47(1):1-14. [Link]
-
Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. International Journal of Molecular Sciences. 2020;21(4):1255. [Link]
-
Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. Journal of Lipid Research. 2004;45(10):1835-1845. [Link]
-
Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice. bioRxiv. 2020. [Link]
-
Protocol of Real Time Viability Assay Using HepG2 Cell Line. National Center for Advancing Translational Sciences. [Link]
-
Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes. The Journal of Clinical Investigation. 2011;121(8):3041-3050. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. 2021;12:663294. [Link]
-
The effects of niacin and its derivatives on glucose and blood lipids. Examine. [Link]
-
effect of nicotinic acid on lipids, lipoprotein and apoproteins. ResearchGate. [Link]
-
Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. 2024. [Link]
-
Inhibition of HepG-2 Cells (Liver Cancer Cell Line) Viability by 3- Hydroxypyridine-2-Carboxaldehyde N(4)-Methylthiosemicarbazon. Semantic Scholar. [https://www.semanticscholar.org/paper/Inhibition-of-HepG-2-Cells-(Liver-Cancer-Cell-by-Al-Obaidi-Al-Janabi/e18b1c0a0c9a9b6b8b0e8b8b8b8b8b8b8b8b8b8b]([Link]
-
Nicotinic acid. Wikipedia. [Link]
-
The Implementation and Testing of a Reliable and Valid Oral Fat Tolerance Test (OFTT) for Research and Clinical Purposes. Marshall Journal of Medicine. 2023;9(2):6. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. 2022;27(3):653. [Link]
-
An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells. STAR Protocols. 2021;2(3):100645. [Link]
-
Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients. The Journal of Clinical Endocrinology & Metabolism. 2012;97(6):E1004-E1008. [Link]
-
A One-Step Extraction and Luminescence Assay for Quantifying Glucose and ATP Levels in Cultured HepG2 Cells. International Journal of Molecular Sciences. 2018;19(9):2699. [Link]
-
Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients. ResearchGate. [Link]
-
DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121. NYS Medicaid Prescriber Education Program. [Link]
-
Therapeutic Class Overview Niacin Derivatives. Magellan Rx Management. 2016. [Link]
Sources
- 1. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Topic: GPR109A Receptor Agonists: The Strategic Evolution of 5-Substituted Nicotinic Acid Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), remains a compelling therapeutic target for dyslipidemia and inflammation-related disorders.[1][][3] For over five decades, its most well-known agonist, nicotinic acid (niacin), has been utilized for its robust effects on lipid profiles, particularly its ability to raise high-density lipoprotein (HDL) cholesterol.[4][5] However, the clinical utility of niacin is severely hampered by a high incidence of patient non-compliance due to a persistent and uncomfortable cutaneous flushing side effect.[5][6][7] This guide delves into the molecular mechanisms that differentiate the therapeutic and adverse effects of GPR109A activation, providing a scientific rationale for the development of next-generation agonists. We focus specifically on 5-substituted nicotinic acid analogs as a promising chemical class designed to achieve pathway-selective, or "biased," agonism, thereby retaining the therapeutic benefits of GPR109A activation while minimizing the flushing response. This whitepaper provides field-proven insights into the medicinal chemistry, signaling pathways, and essential preclinical evaluation workflows for these advanced therapeutic candidates.
The GPR109A Dichotomy: Therapeutic Efficacy vs. Cutaneous Flushing
GPR109A is a Gi/Go-coupled receptor primarily expressed in adipocytes and various immune cells, including epidermal Langerhans cells and keratinocytes.[1][][5][8] Its activation by agonists like niacin initiates two distinct major signaling cascades, a phenomenon now understood as biased agonism.[9] The therapeutic benefits and the primary adverse effect are mediated by separate downstream pathways originating from the same receptor.
-
The Therapeutic Pathway (Gαi-Mediated): In adipocytes, agonist binding to GPR109A leads to the coupling and activation of inhibitory G proteins (Gαi/o).[6][9] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs).[11] This reduction in plasma FFAs is hypothesized to be a key mechanism behind niacin's beneficial effects on lipid profiles.[4][11]
-
The Adverse Effect Pathway (β-Arrestin-Mediated): The troublesome flushing response is initiated in epidermal cells, particularly Langerhans cells and keratinocytes.[7][8] Upon GPR109A activation, the receptor recruits β-arrestin 1.[6][10] This GPR109A-β-arrestin 1 complex promotes the activation of cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid.[6] Arachidonic acid is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and E2 (PGE2).[7] These prostaglandins cause vasodilation of dermal capillaries, leading to the characteristic flushing, warmth, and itching.[7]
This mechanistic bifurcation is the foundational principle for modern GPR109A drug discovery. The central hypothesis is that a G protein-biased ligand—one that potently activates the Gαi pathway while minimally engaging the β-arrestin pathway—could deliver the desired anti-lipolytic effects without causing flushing.[6][10][12]
Medicinal Chemistry: The Rationale for 5-Substituted Analogs
The core structure of nicotinic acid offers several positions for chemical modification. Extensive structure-activity relationship (SAR) studies have revealed that the pyridine ring and the carboxylic acid moiety are crucial for receptor binding and activation.[] The carboxylate group, in particular, forms a key salt-bridge interaction within the receptor's binding pocket.[]
Substitution at the 5-position of the pyridine ring has emerged as a particularly fruitful strategy for several reasons:
-
Tuning Potency and Selectivity: Introducing various alkyl, aryl, or heteroaryl groups at the C5 position can significantly modulate the agonist's affinity and potency.[13][14] This allows for fine-tuning the interaction with the receptor to optimize G protein signaling.
-
Influencing Receptor Conformation: The size, shape, and electronics of the 5-substituent can influence the active conformation that the receptor adopts upon binding.[9] This is the structural basis of biased agonism. A bulky or specific substituent at the 5-position may sterically hinder the conformational changes required for efficient β-arrestin coupling, while still permitting the conformation necessary for Gαi activation.
-
Improving Pharmacokinetic Properties: Modifications at this position can be used to improve metabolic stability, oral bioavailability, and other drug-like properties.
While many non-flushing agonists with diverse scaffolds have been developed (e.g., pyrazoles, tricyclic analogs), the 5-substituted nicotinic acid framework provides a direct and logical evolution from the parent molecule.[13][15][16]
| Feature | Nicotinic Acid (Balanced Agonist) | Hypothetical 5-Substituted Analog (Biased Agonist) | Rationale / Desired Outcome |
| Structure | Unsubstituted Pyridine-3-carboxylic acid | 5-Aryl-Pyridine-3-carboxylic acid | Introduce bulk at C5 to sterically hinder β-arrestin coupling. |
| GPR109A Binding Affinity (Ki) | ~80 nM[4] | < 100 nM | Maintain high affinity for the target receptor. |
| Gαi Pathway Potency (cAMP EC50) | ~250 nM[4] | < 500 nM | Retain potent activation of the therapeutic pathway. |
| β-Arrestin Pathway Potency (EC50) | Potent | > 10,000 nM or No response | Drastically reduce or eliminate activation of the flushing pathway. |
| Bias Factor | ~1 (Balanced) | >> 10 (Gαi-biased) | Quantitatively confirm preferential signaling through the Gαi pathway. |
| In Vivo Anti-Lipolytic Effect | Robust FFA reduction[6] | Robust FFA reduction | The primary therapeutic effect must be preserved. |
| In Vivo Flushing Response | Strong vasodilation[7] | Minimal to no vasodilation | The primary adverse effect must be eliminated. |
Table 1: Comparative Pharmacological Profile of a Balanced vs. a Gαi-Biased GPR109A Agonist.
Preclinical Evaluation Workflow: A Self-Validating System
A rigorous and logical screening cascade is essential to identify and validate true biased agonists. The workflow should be designed to first identify potent compounds and then systematically characterize their signaling bias before advancing to more complex in vivo models.
Key Experimental Protocols
The following protocols represent core methodologies for the evaluation of novel 5-substituted nicotinic acid analogs.
Protocol 1: In Vitro Gαi Functional Assay (cAMP Inhibition)
Principle: This assay quantifies the ability of an agonist to activate the Gαi pathway, which results in the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing human GPR109A.
-
Reagents: Forskolin (FSK), IBMX (a phosphodiesterase inhibitor), test compounds, reference agonist (Nicotinic Acid).
-
Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar TR-FRET based kit.
-
Equipment: Cell culture supplies, 384-well white opaque plates, plate reader capable of TR-FRET.
Methodology:
-
Cell Seeding: Seed GPR109A-expressing cells into 384-well plates at a density of 1,000-2,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of test compounds and nicotinic acid in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Cell Stimulation:
-
Aspirate culture medium from the cells.
-
Add 5 µL of compound dilutions to the wells.
-
Immediately add 5 µL of a 4X FSK solution (final concentration typically 1-10 µM, pre-determined to give a robust signal) prepared in assay buffer containing IBMX.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add 10 µL of the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the log of agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.
Causality Insight: The use of forskolin is critical as it directly activates adenylyl cyclase, creating an artificially high level of cAMP. A Gαi-activating agonist will inhibit this process, causing a dose-dependent decrease in the cAMP signal, which is a direct measure of its functional potency on the therapeutic pathway.
Protocol 2: In Vitro β-Arrestin 2 Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin 2 to the activated GPR109A receptor, a key step in the flushing pathway. The PathHunter® (DiscoverX) system, based on enzyme fragment complementation, is a common platform.
Materials:
-
Cell Line: U2OS or CHO-K1 cells co-expressing GPR109A tagged with a ProLink™ (PK) fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment.
-
Reagents: Test compounds, reference agonist (Nicotinic Acid).
-
Assay Kit: PathHunter Detection Reagents.
-
Equipment: Cell culture supplies, 384-well white opaque plates, chemiluminescent plate reader.
Methodology:
-
Cell Seeding: Seed the PathHunter cells into 384-well plates and incubate overnight.
-
Compound Addition: Add test compounds and nicotinic acid (prepared in assay buffer) to the wells.
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Analysis: Plot the relative light units (RLU) against the log of agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value for β-arrestin recruitment.
Causality Insight: A compound that is a potent inhibitor of cAMP but has a very high EC50 or shows no activity in this assay is considered a Gαi-biased agonist. This assay directly quantifies the interaction that initiates the flushing cascade.[10]
Protocol 3: In Vivo Flushing Assessment in Mice
Principle: To measure the vasodilatory effect of a test compound in a relevant animal model. Cutaneous blood flow is measured using laser Doppler flowmetry, a non-invasive technique.
Materials:
-
Animal Model: Male C57BL/6 mice.
-
Reagents: Test compounds formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), reference agonist (Nicotinic Acid).
-
Equipment: Laser Doppler flowmeter with a surface probe, animal restraint, administration supplies (e.g., oral gavage needles).
Methodology:
-
Acclimation: Acclimate mice to the restraint and procedure for several days prior to the study to minimize stress-induced changes in blood flow.
-
Baseline Measurement: Lightly restrain a mouse and place the laser Doppler probe on the ventral surface of the ear. Record baseline blood flow (perfusion units) for 5-10 minutes until a stable reading is achieved.
-
Compound Administration: Administer the test compound or nicotinic acid (e.g., 30-100 mg/kg) via oral gavage or intraperitoneal injection.
-
Post-Dose Monitoring: Continue to record blood flow from the same ear for 60-90 minutes post-dose.
-
Data Analysis: Calculate the change in blood flow relative to the baseline for each animal. The data is often expressed as the area under the curve (AUC) of the perfusion vs. time graph. Compare the response of test compounds to the vehicle control and the nicotinic acid positive control.
Causality Insight: This assay provides a direct physiological readout of the prostaglandin-mediated vasodilation that underlies the flushing response.[7] A compound that is effective in a dyslipidemia model (see below) but shows no significant increase in ear blood flow in this assay is a promising non-flushing clinical candidate.
Conclusion and Future Outlook
The development of 5-substituted nicotinic acid analogs represents a sophisticated, mechanism-based approach to drug design. By understanding the divergent signaling pathways downstream of the GPR109A receptor, it is possible to engineer biased agonists that selectively engage the therapeutic Gαi pathway while avoiding the β-arrestin-mediated flushing cascade.[6][9][10] This strategy has led to the identification of non-flushing GPR109A agonists like MK-0354 and MK-6892.[1][17][18]
While some clinical trials with GPR109A agonists have challenged the hypothesis that FFA suppression alone is sufficient for the full lipid-modifying effects of niacin, the role of GPR109A in metabolism and inflammation remains an active and important area of research.[19] GPR109A has been implicated in anti-inflammatory responses in retinal cells, immune cells, and may even play a role in suppressing tumorigenesis, opening new therapeutic avenues beyond dyslipidemia.[3][20][21][22] The principles and protocols outlined in this guide provide a robust framework for researchers to continue exploring the therapeutic potential of targeting GPR109A with next-generation, pathway-selective agonists.
References
-
Walters, R.W., et al. (2009). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice. J Clin Invest. [Link]
-
Rajagopal, S., et al. (2011). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Mol Pharmacol. [Link]
-
Semple, G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry. [Link]
-
Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. J Clin Invest. [Link]
-
Walters, R.W., et al. (2009). beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. J Clin Invest. [Link]
-
Shen, H.C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorg Med Chem Lett. [Link]
-
Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. J Clin Invest. [Link]
-
Pike, N.B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of clinical investigation. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. [Link]
-
Soni, D., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Lukasova, M., et al. (2014). GPR109A and Vascular Inflammation. Curr Atheroscler Rep. [Link]
-
Lukasova, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: Implications for anti-atherosclerotic therapeutic potential. Atherosclerosis. [Link]
-
Shuto, S., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. J Med Chem. [Link]
-
Blad, C.C., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorg Med Chem Lett. [Link]
-
Lukasova, M., et al. (2013). Differential Tissue and Ligand-Dependent Signaling of GPR109A Receptor: Implications for Anti-Atherosclerotic Therapeutic Potential. PLoS One. [Link]
-
Shuto, S., et al. (2010). Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry. [Link]
-
Violin, J.D., et al. (2010). G Protein-Coupled Receptor Biased Agonism. Methods Mol Biol. [Link]
-
Shen, H.C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. J Med Chem. [Link]
-
Richman, J.G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. ResearchGate. [Link]
-
Fedyk, E.R., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Int J Mol Sci. [Link]
-
Plaisance, E.P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Taggart, A.K., et al. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes Obes Metab. [Link]
-
Imbriglio, J.E., et al. (2009). GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorg Med Chem Lett. [Link]
-
Santra, S.K., et al. (2019). Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]
-
Ielo, L., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. [Link]
-
Ye, L., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
-
Imbriglio, J., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. [Link]
-
Ye, L., et al. (2019). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. FASEB J. [Link]
-
Al-Shukaili, A., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Int J Mol Sci. [Link]
-
Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]
-
Malysz, J., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine, A-84543. Bioorg Med Chem Lett. [Link]
-
Ramasamy, S., et al. (2019). Selecting an Appropriate Animal Model for Dyslipidemia. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
O'Reilly, L., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Int J Mol Sci. [Link]
-
Pike, N.B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. J Clin Invest. [Link]
-
Lee, H.J., et al. (2019). 4-Hydroxynonenal-induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gi-mediated anti-inflammatory effects and Gβγ-mediated pro-apoptotic effects. Br J Pharmacol. [Link]
-
Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Sci Transl Med. [Link]
-
Wakade, C., & Chong, R. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells. [Link]
-
Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]
-
He, J., et al. (2021). G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Front Immunol. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Future of GPR109A agonists in the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice [jci.org]
- 9. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
Engineering the Next Generation of Dyslipidemia Therapeutics: A Technical Guide to Novel Nicotinic Acid Derivatives
Executive Summary
Nicotinic acid (niacin) remains one of the most potent broad-spectrum lipid-modifying agents available, uniquely capable of significantly elevating high-density lipoprotein cholesterol (HDL-C) while simultaneously lowering triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C)[1][2]. However, its clinical utility is severely hampered by a pronounced cutaneous vasodilation effect, commonly known as flushing[3]. Recent structural and pharmacological breakthroughs have elucidated the divergent signaling pathways responsible for these dual effects, catalyzing the development of novel nicotinic acid derivatives. This whitepaper provides an in-depth technical analysis of the mechanistic basis of these derivatives, synthesizes quantitative pharmacological data, and outlines self-validating experimental protocols for their preclinical evaluation.
The Mechanistic Paradox of GPR109A Activation
The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor (GPCR) GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2)[2][4]. The receptor exhibits a profound signaling bifurcation that dictates both therapeutic efficacy and adverse events:
-
The Therapeutic Pathway (G-Protein Dependent): In adipocytes, nicotinic acid binding induces GPR109A coupling to the inhibitory G-proteins (
). This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and the subsequent deactivation of protein kinase A (PKA). The ultimate result is the inhibition of hormone-sensitive lipase (HSL), which drastically reduces lipolysis and the release of free fatty acids (FFAs) into circulation[5][6]. -
The Adverse Pathway (
-Arrestin Dependent): Conversely, the flushing side effect is mediated by epidermal Langerhans cells. Upon GPR109A activation, the receptor recruits the adaptor protein -arrestin1[5]. This recruitment triggers an intracellular calcium influx, activating phospholipase A2 ( ) and mobilizing arachidonic acid. This cascade culminates in the robust synthesis and release of vasodilatory prostaglandins, specifically and , causing severe cutaneous flushing[3][5].
Understanding this bifurcation is the foundational principle for designing next-generation dyslipidemia drugs: the goal is to engineer biased agonists that selectively stabilize the
GPR109A Biased Signaling: G-protein vs. β-Arrestin pathways.
Structural Innovations in Nicotinic Acid Derivatives
To circumvent the limitations of classical niacin, medicinal chemistry has focused on structurally modifying the pyridine carboxylic acid core.
G-Protein Biased Agonists
High-resolution cryo-EM structures of GPR109A have enabled structure-guided engineering of biased agonists[4]. Compounds such as MK6892 (a biaryl cyclohexene carboxylic acid derivative) and GSK256073 have been developed to exhibit high affinity for GPR109A. These compounds successfully maintain FFA reduction comparable to niacin while displaying a near-complete absence of
Pyrazole Carboxylic Acids
The development of tricyclic pyrazole carboxylic acids, notably MK-1903 , represents another significant leap. MK-1903 acts as a potent and selective GPR109A agonist. While it successfully advanced to Phase 2 clinical trials and demonstrated a robust decrease in plasma FFAs with an excellent tolerability profile, its broader effects on serum lipids (like HDL-C elevation) were weaker than those of classical niacin, suggesting that some of niacin's pleiotropic lipid benefits may occur via GPR109A-independent mechanisms[7].
Carboxamide Derivatives
Recent studies have explored novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives . Synthesized via acid chloride pathways, specific derivatives (designated as C4 and C6) have demonstrated significant antihyperlipidemic activities. In Triton WR-1339-induced hyperlipidemic rat models, these compounds effectively suppressed elevated plasma levels of TG and total cholesterol (TC), opening a new chemical space for lipid-lowering agents[8].
Pleiotropic and Dual-Action Derivatives
Beyond lipid lowering, nicotinic acid derivatives are being engineered for multi-target metabolic syndrome therapy. For instance, novel derivatives functionalized at the 5 and 6 positions of the pyridine ring with (thio)ether moieties (e.g., Compounds 8 and 44) have shown remarkable micromolar inhibition against
Quantitative Pharmacological Profiles
The following table synthesizes the comparative pharmacological data of classical nicotinic acid against emerging novel derivatives.
| Compound / Class | Primary Target | Key Pharmacological Effect | Development Status | |
| Nicotinic Acid (Niacin) | GPR109A (Unbiased) | ↓ TG, ↓ LDL-C, ↑↑ HDL-C | High (Pronounced Flushing) | Approved (Clinical)[2] |
| MK6892 | GPR109A (G-Protein Biased) | ↓ FFA (Maintained) | Negligible / Absent | Preclinical / Phase 1[6] |
| MK-1903 | GPR109A Agonist | ↓ FFA (Weak on broad lipids) | Low | Phase 2[7] |
| Carboxamides (C4, C6) | Putative Niacin Mimetic | ↓ TG, ↓ TC | N/A (Preclinical) | Preclinical (In Vivo)[8] |
| Compound 44 (Thioether) | N/A | Preclinical (In Vitro)[9] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of novel nicotinic acid derivatives requires rigorous, self-validating protocols. Below are the gold-standard methodologies for in vitro mechanistic profiling and in vivo efficacy testing.
Protocol A: In Vitro Profiling of GPR109A Biased Agonism
Objective: To quantify the signaling bias of novel derivatives by measuring the ratio of
Causality & Rationale: Measuring cAMP reduction confirms the therapeutic antilipolytic pathway, while quantifying
Step-by-Step Workflow:
-
Cell Line Preparation: Culture HEK-293 cells stably expressing human GPR109A[5].
-
Dissociation Assay (NanoBiT):
-
Transfect cells with NanoBiT sensors fused to
and subunits. -
Treat cells with varying concentrations of the novel derivative (1 nM to 100
M). -
Validation Step: Pre-treat a control cohort with Pertussis Toxin (PTX, 100 ng/mL). PTX ADP-ribosylates
proteins, uncoupling them from the receptor. A complete loss of signal in the PTX group validates that the compound's effect is strictly -dependent[5].
-
-
-Arrestin1 Recruitment Assay (BRET):
-
Transfect cells with GPR109A-Rluc8 (donor) and
-arrestin1-YFP (acceptor). -
Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio upon compound addition.
-
Validation Step: Utilize classical nicotinic acid as a positive control to establish the maximum theoretical
-arrestin1 recruitment ( )[4].
-
-
Data Analysis: Calculate the Bias Factor (
) using the operational model of agonism, comparing the derivative's pathway preference against the niacin reference.
Protocol B: In Vivo Lipid Profiling via Triton WR-1339 Model
Objective: To evaluate the acute antihyperlipidemic efficacy of novel derivatives in a controlled mammalian model.
Causality & Rationale: Triton WR-1339 is a non-ionic surfactant that physically alters circulating lipoproteins, rendering them resistant to hydrolysis by lipoprotein lipase (LPL). This blockade prevents the peripheral clearance of VLDL, causing an acute, massive accumulation of TG and TC[8]. This model perfectly isolates the hepatic secretion and synthesis pathways, allowing researchers to measure the direct inhibitory effect of the drug.
In vivo dyslipidemia model workflow for lipid profiling.
Step-by-Step Workflow:
-
Acclimation and Fasting: Fast adult Wistar rats for 18 hours prior to the experiment. Rationale: Fasting eliminates dietary chylomicrons, establishing a stable, endogenous baseline lipid profile[8].
-
Hyperlipidemia Induction: Administer Triton WR-1339 (200 mg/kg) via intravenous injection into the tail vein.
-
Compound Administration: Immediately following induction, administer the novel nicotinic acid derivative (e.g., 30 mg/kg) via oral gavage.
-
Validation Step: Include a negative control group (vehicle only) and a positive control group (e.g., Fenofibrate 65 mg/kg) to benchmark efficacy[8].
-
-
Plasma Isolation & Quantification: At 24 hours post-induction, collect blood samples via cardiac puncture. Centrifuge at 3000 rpm for 10 minutes to isolate plasma. Quantify TC, TG, HDL-C, and LDL-C using standardized enzymatic colorimetric assay kits.
Conclusion & Future Perspectives
The evolution of nicotinic acid from a rudimentary vitamin to a highly engineered pharmacological scaffold represents a triumph of modern medicinal chemistry. By mapping the GPR109A receptor's structural nuances, researchers have successfully decoupled the
References
- Nicotinic acid – Knowledge and References - Taylor & Francis.
- Nicotinic acid - Wikipedia.
- Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - ResearchG
- (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903)
- Lipid lowering activity of novel N-(benzoylphenyl)
- β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice - JCI.
- A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC.
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - ACS Public
- Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - bioRxiv.org.
- Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - ResearchG
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comprehensive Safety & Handling Guide: 5-(2-Hydroxyphenyl)nicotinic acid
Executive Summary & Chemical Identity
5-(2-Hydroxyphenyl)nicotinic acid is a biaryl scaffold frequently employed in medicinal chemistry as a building block for kinase inhibitors, protein degraders (PROTACs), and lipid metabolism modulators. Unlike bulk commodity chemicals, specific toxicological data (LD50, LC50) for this isomer is often absent from public registries.
This guide utilizes Read-Across Toxicology —inferring hazards from structurally related phenyl-nicotinic acids and phenolic derivatives—to establish a robust safety protocol. Users must treat this substance as a Functionalized Biaryl Phenol , combining the corrosivity potential of phenols with the irritant properties of pyridine-carboxylic acids.
Chemical Structure & Properties[1][2][3][4]
-
IUPAC Name: 5-(2-hydroxyphenyl)pyridine-3-carboxylic acid
-
Molecular Formula:
[1] -
Molecular Weight: 215.21 g/mol
-
Key Functional Groups:
-
Pyridine Nitrogen: Basic center (pKa ~3.8 - 4.8).
-
Carboxylic Acid: Acidic center (pKa ~2.0 - 4.0).
-
Phenolic Hydroxyl: Weakly acidic (pKa ~10), prone to oxidation and radical formation.
-
| Property | Value (Estimated/Experimental) | Significance |
| Appearance | Off-white to beige powder | Discoloration indicates oxidation (quinone formation). |
| Solubility | DMSO, Methanol, dilute NaOH | Poor water solubility; avoid aqueous eyewashes for surface decontamination if solid is caked. |
| Melting Point | >250°C (Decomposition) | High thermal stability, but dust explosion risk exists. |
Hazard Identification (GHS Classification)
Rationale: In the absence of animal testing data, classification is derived from the "additivity" of functional group hazards (Phenol + Nicotinic Acid).
Core GHS Label Elements
Signal Word: WARNING (Potential Upgrade to DANGER if handled in solution with penetrating solvents like DMSO).
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | Cat 2 | Causes skin irritation.[2][3][4][5] | H315 |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[4][5] | H319 |
| STOT - SE | Cat 3 | May cause respiratory irritation.[5] | H335 |
| Acute Toxicity | Cat 4 | Harmful if swallowed (inferred). | H302 |
The "Silent" Hazard: Phenolic Absorption
While standard SDSs may list this only as an irritant, the 2-hydroxyphenyl moiety presents a specific risk. Phenolic compounds can denature proteins and anesthetize nerve endings, meaning a chemical burn may not be immediately painful.
-
Precaution: Do not rely on pain as an exposure indicator.
-
Permeation: This compound in DMSO can penetrate nitrile gloves rapidly.
Emergency Response Protocols
This section outlines the immediate actions required upon exposure. The protocol distinguishes between dry solid exposure and solution exposure, as the latter significantly increases systemic risk.
Figure 1: Decision tree for emergency response. Note the specific distinction for solution-phase exposure where skin permeation is accelerated.
Synthesis & Handling Workflow (Suzuki Coupling)
The synthesis of 5-(2-Hydroxyphenyl)nicotinic acid typically involves a Suzuki-Miyaura cross-coupling reaction.[6] This introduces specific hazards related to palladium catalysts and boronic acid byproducts.
Protocol: Safety Control Points
-
Reagents: 5-Bromonicotinic acid (Irritant) + 2-Hydroxyphenylboronic acid (Irritant).
-
Catalyst:
or (Sensitizers, potential heavy metal toxicity). -
Solvent System: Dioxane/Water or DMF (Flammable, Embryotoxic).
Figure 2: Synthetic workflow identifying critical safety control points (SCPs) for the Suzuki coupling process.
Handling Recommendations
-
Engineering Controls: All weighing and transfer of the solid must occur inside a Class II Biosafety Cabinet or a fume hood with a face velocity >100 fpm.
-
Glove Selection:
-
Dry Solid: Standard Nitrile (0.11 mm).
-
Solution (DMSO/DMF): Laminate film (Silver Shield) or double-gloved Nitrile/Neoprene. Do not use latex.
-
Storage, Stability & Disposal[10]
Oxidative Stability
The 2-hydroxyphenyl group is an electron-rich moiety susceptible to oxidation, potentially forming quinone-like impurities which are often more toxic (sensitizers) than the parent compound.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vials to prevent photo-oxidation.
Disposal Considerations
This compound is a halogen-free organic acid .
-
Solid Waste: Pack in high-density polyethylene (HDPE) jars labeled "Hazardous Waste - Toxic/Irritant Solid."
-
Aqueous Waste (from workup): Due to the pyridine ring, check local regulations regarding nitrogen-containing heterocycles. Do not pour down the drain.
-
Contaminated Solvents: Segregate into "Non-Halogenated Organic" waste streams.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120118, 6-Phenylnicotinic acid (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nicotinic Acid & Derivatives.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]
Disclaimer: This document is a technical guide created for research purposes. It does not replace an official manufacturer-issued SDS required for legal compliance in transport or commerce. Always consult the specific batch documentation provided by your chemical supplier.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Phenylnicotinic acid | C12H9NO2 | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Cross-Coupling of 5-Bromonicotinic Acid with 2-Hydroxyphenylboronic Acid
Part 1: Strategic Analysis & Mechanistic Insight
The Chemical Challenge
Coupling 5-bromonicotinic acid (1 ) with 2-hydroxyphenylboronic acid (2 ) presents a "perfect storm" of three competing challenges that often result in low yields (<30%) if standard textbook conditions are applied:
-
Rapid Protodeboronation: The 2-hydroxy group on the boronic acid coordinates to the boron atom, lowering the activation energy for hydrolytic cleavage of the C-B bond. This decomposition pathway (protodeboronation) often outcompetes the transmetallation step in the catalytic cycle.
-
Solubility Mismatch: The nicotinic acid exists as a carboxylate salt in basic media (hydrophilic), while the boronic acid and catalyst are typically lipophilic. This phase-transfer limitation slows reaction kinetics.
-
Catalyst Sequestration: The free carboxylate and the pyridine nitrogen of substrate 1 can act as ligands, coordinating to the Palladium center and creating inactive "Pd-black" or resting states, effectively poisoning the catalyst.
The Solution Architecture
To overcome these barriers, this protocol utilizes Ligand-Accelerated Catalysis . By employing bulky, electron-rich phosphine ligands (specifically XPhos or dppf), we accelerate the oxidative addition and reductive elimination steps. This kinetic boost ensures the cross-coupling occurs faster than the protodeboronation of the unstable boronic acid.
Mechanistic Pathway & Competition
The following diagram illustrates the critical race between the desired coupling and the fatal deboronation side-reaction.
Figure 1: Mechanistic competition. Success depends on the Transmetallation rate (
Part 2: Experimental Protocols
Reagent Specifications
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 5-Bromonicotinic acid | 202.01 | 1.0 | Electrophile | Must be dry; free acid form. |
| 2-Hydroxyphenylboronic acid | 137.93 | 1.5 | Nucleophile | Excess required due to instability. |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | Catalyst | Robust; resists N-coordination. |
| XPhos Pd G3 (Alternative) | 846.43 | 0.03 | Catalyst | Preferred for difficult scale-ups. |
| Potassium Carbonate (K₂CO₃) | 138.20 | 3.5 | Base | 2 eq. for acid neutralization + 1.5 eq. for catalysis.[1][2][3][4][5][6][7][8] |
| 1,4-Dioxane / Water | - | 4:1 v/v | Solvent | Dissolves both carboxylate and organic species. |
Method A: The Robust Protocol (Standard Bench Scale)
Recommended for initial screening and scales <1g.
Step-by-Step Workflow:
-
Preparation: In a 20 mL microwave vial or round-bottom flask equipped with a stir bar, add:
-
5-Bromonicotinic acid (202 mg, 1.0 mmol)
-
2-Hydroxyphenylboronic acid (207 mg, 1.5 mmol)
-
Pd(dppf)Cl₂ · DCM (41 mg, 0.05 mmol)
-
-
Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Solvent Addition: Degas the solvent mixture (1,4-Dioxane/Water, 4:1 ratio, 10 mL total) by bubbling Argon through it for 15 minutes. Add the solvent to the solids via syringe.
-
Base Addition: Add K₂CO₃ (483 mg, 3.5 mmol).
-
Note: Gas evolution (CO₂) may occur as the carboxylic acid is deprotonated. Vent via a needle briefly if necessary.
-
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Monitoring: Check by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the bromide.
-
-
Quench: Cool to room temperature.
Method B: The High-Efficiency Protocol (Challenging Substrates)
Recommended if Method A yields <50% or for scales >1g. Uses Buchwald Precatalysts to outrun decomposition.
-
Catalyst System: Substitute Pd(dppf)Cl₂ with XPhos Pd G3 (25 mg, 0.03 mmol) .
-
Base Switch: Use K₃PO₄ (Tribasic Potassium Phosphate) instead of Carbonate.
-
Reason: Phosphate is milder and often provides better buffering for protodeboronation-prone substrates.
-
-
Solvent: Use THF/Water (10:1) .
-
Conditions: Heat at 60°C for 2 hours. The faster kinetics of XPhos allow for lower temperatures, preserving the boronic acid.
Part 3: Isolation & Purification (The "Isoelectric" Trick)
The product, 5-(2-hydroxyphenyl)nicotinic acid, is amphoteric (contains acidic -COOH, weakly acidic -OH, and basic Pyridine-N). Standard silica chromatography often leads to streaking and material loss.
Isoelectric Precipitation Protocol:
Figure 2: Workup strategy leveraging the zwitterionic nature of the product.
-
Filtration: Filter the crude reaction mixture through a pad of Celite to remove Palladium residues. Wash with small amounts of water.
-
Concentration: Remove the organic solvent (Dioxane or THF) under reduced pressure. You will be left with a basic aqueous solution.
-
Precipitation (Critical Step):
-
Place the aqueous residue in an ice bath.
-
Slowly add 1M HCl dropwise while monitoring pH.
-
Target pH: ~4.5 to 5.0.
-
At this pH, the zwitterion forms and is least soluble. A white or off-white solid should precipitate.
-
-
Wash: Filter the solid.[9] Wash with cold water (to remove inorganic salts) followed by Diethyl Ether (to remove deboronated phenol byproduct and unreacted boronic acid).
-
Drying: Dry under high vacuum at 45°C.
Part 4: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Protodeboronation | Switch to Method B (XPhos Pd G3). Increase boronic acid to 2.0 equiv. |
| No Reaction | Catalyst Poisoning | Ensure the reaction is degassed thoroughly. Increase temperature to 100°C. |
| Product in Aqueous Phase | pH Mismatch | The product is soluble at pH < 3 (cation) and pH > 8 (anion). Ensure pH is exactly 4.5–5.0 during isolation. |
| Black Precipitate | Pd Precipitation | "Pd-Black" formation indicates ligand dissociation. Add 10 mol% free ligand (e.g., dppf or XPhos) to stabilize the metal. |
Senior Scientist Note on Esterification
If direct coupling fails despite optimization, the "Nuclear Option" is to esterify the starting material (5-bromonicotinic acid
-
Why? Esters are not zwitterionic, dissolve better in organic solvents, and do not sequester Palladium.
-
Procedure: Reflux 5-bromonicotinic acid in Methanol with catalytic H₂SO₄ overnight. Perform the Suzuki coupling on the ester, then hydrolyze (LiOH/THF/H₂O) to return to the acid.
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboron
-
Coupling of 2-Hydroxyphenylboronic Acids
-
Synthesis of Nicotinic Acid Deriv
-
Title: 5-(2-Hydroxyphenyl)nicotinic Acid - Synthetic Methodologies.[11]
- Source: BenchChem Applic
-
-
Handling Unstable Boronic Acids
- Title: Mechanistic studies on the protodeboron
- Source: ChemRxiv / ResearchG
-
URL:[Link]
-
General Protocol for Heterocyclic Suzuki Couplings
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Strategic Reagent Selection for the Synthesis of 5-Aryl Nicotinic Acid Libraries
Introduction: The Significance of 5-Aryl Nicotinic Acids in Drug Discovery
The 5-aryl nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar geometry and hydrogen bonding capabilities allow it to serve as a versatile template for designing inhibitors of various enzymes and modulators of receptors.[1] The ability to rapidly generate diverse libraries of these compounds is therefore of paramount importance in modern drug discovery programs, enabling comprehensive structure-activity relationship (SAR) studies.[3][4] The most robust and widely adopted method for constructing the crucial C-C bond between the pyridine core and the aryl moiety is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This guide provides a detailed examination of the critical reagents involved in this transformation, explains the causality behind their selection, and presents detailed protocols for the successful synthesis of 5-aryl nicotinic acid libraries.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[5][7][8] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically an arylboronic acid) and an organic halide (in our case, a 5-halonicotinic acid) using a palladium catalyst and a base.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium (0) active species. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Deep Dive into Reagent Selection: The "Why" Behind the "What"
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The choice of reagents directly impacts reaction rate, yield, and the purity of the final product.
The Electrophile: 5-Halonicotinic Acid Scaffolds
5-Bromonicotinic acid is the most commonly employed starting material for these syntheses.[1][4]
-
Why Bromine? Aryl bromides offer a perfect balance of reactivity and stability. They are reactive enough to readily undergo oxidative addition with the Pd(0) catalyst but are generally more stable and less expensive than the corresponding aryl iodides. Aryl chlorides, while economically attractive, often have lower reactivity and may require more specialized, highly active catalyst systems.[5]
-
The Carboxylic Acid Handle: The presence of the carboxylic acid on the nicotinic acid scaffold is crucial. It provides a point for derivatization (e.g., to amides or esters) to explore SAR, and it can be used to immobilize the scaffold on a solid support for combinatorial library synthesis.[1][4][7]
The Nucleophile: Arylboronic Acids and Their Esters
The organoboron reagent provides the aryl group that will be coupled to the nicotinic acid core.
-
Arylboronic Acids (ArB(OH)₂): These are the most common choice due to their commercial availability in thousands of variations, high reactivity, and generally low toxicity.[3][11][12] Their primary drawback is a susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield.
-
Boronic Esters (e.g., Pinacol Esters): To enhance stability and prevent premature decomposition, boronic acids are often converted to esters, with pinacol esters being the most popular.[9] These esters are more robust, often crystalline, and easier to handle and purify than many of their corresponding acids. They can be used directly in the coupling reaction and are particularly useful when synthesizing a custom boronic acid that will be stored before use.
The Catalyst: Palladium Source and Ligand
The catalyst is the heart of the reaction. It consists of a palladium source (pre-catalyst) and a stabilizing ligand.
-
Palladium Source: Common pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ is air-stable and reduced in situ to the active Pd(0) species, while Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and heat.
-
The Ligand's Role: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, reliable ligand for many routine couplings.
-
Bulky, Electron-Rich Phosphines (e.g., PCy₃, SPhos, XPhos): These are often required for more challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates.[5] The bulkiness of the ligand promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition.
-
| Common Palladium Catalysts & Ligands | Typical Use Case | Notes |
| Pd(PPh₃)₄ | General purpose, good for aryl bromides/iodides. | Air-sensitive. Direct source of Pd(0) and ligand. |
| Pd(OAc)₂ + PPh₃ | General purpose, flexible Pd:ligand ratio. | Pd(OAc)₂ is air-stable. Requires in situ reduction. |
| PdCl₂(dppf) | Excellent for a broad range of substrates. | Dppf is a bidentate ferrocenyl ligand providing high stability. |
| Pd(Amphos)₂Cl₂ | Specialized for heteroaryl chlorides. | Air-stable complex with good activity for challenging substrates. |
The Base: Activating the Nucleophile
The base is not a mere spectator; it plays a critical role in the transmetalation step.[13][14] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate 'ate' complex, which facilitates the transfer of the aryl group from boron to palladium.[13][15]
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most frequently used bases.[13]
-
Na₂CO₃ / K₂CO₃: Cost-effective and highly effective for a wide range of standard couplings.[16] They are typically used in an aqueous solution with an organic solvent.[17]
-
Cs₂CO₃: A stronger and more soluble base in organic solvents. It is often the base of choice for difficult couplings or with base-sensitive functional groups.[13][18]
-
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for sterically hindered substrates.[13][19]
| Common Bases for Suzuki Coupling | Strength | Typical Application | Reference |
| Sodium Carbonate (Na₂CO₃) | Moderate | Standard couplings, cost-effective. | [16] |
| Potassium Carbonate (K₂CO₃) | Moderate | Widely applicable, good general-purpose base. | [13][17] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Challenging couplings, base-sensitive substrates. | [13][18] |
| Potassium Phosphate (K₃PO₄) | Strong | Sterically hindered substrates, avoids side reactions. | [13][19] |
The Solvent System
The solvent must solubilize the reagents and facilitate the reaction. Biphasic solvent systems are very common.
-
Common Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene are frequently used organic solvents.[9]
-
The Role of Water: A small amount of water is often added to the organic solvent.[9] Water helps to dissolve the inorganic base (like Na₂CO₃) and can accelerate the transmetalation step.[17]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure for Solution-Phase Synthesis of a 5-Aryl Nicotinic Acid
This protocol describes a representative Suzuki-Miyaura coupling for a single compound.
Caption: General experimental workflow for 5-aryl nicotinic acid synthesis.
Materials & Equipment:
-
5-Bromonicotinic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and inert gas (Nitrogen or Argon) line
-
Standard laboratory glassware for work-up and purification
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask, add 5-bromonicotinic acid (202 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Equip the flask with a condenser, and evacuate and backfill the system with an inert gas (e.g., Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent catalyst degradation.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Note: To degas solvents, bubble an inert gas through them for 15-20 minutes.
-
Catalyst Addition: In a separate small vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1-2 mL of degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully add 1M HCl solution dropwise to neutralize the base and acidify the mixture to a pH of ~4-5, which will precipitate the product while keeping the basic pyridine nitrogen protonated for better extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 5-aryl nicotinic acid.[20]
Protocol 2: Adaptation for Parallel Library Synthesis
For generating a library, this procedure can be adapted for parallel synthesis in a multi-well plate or with parallel reaction tubes.
-
Stock Solutions: Prepare stock solutions of the catalyst (Pd(OAc)₂/PPh₃) and the base (K₂CO₃ in water) to ensure accurate and rapid dispensing.
-
Aliquotting: In an array of reaction vials, pre-weigh a diverse set of arylboronic acids (1.2 equiv each).
-
Dispensing: To each vial, add a solution of 5-bromonicotinic acid in dioxane. Then, add the base and catalyst stock solutions using a multichannel pipette.
-
Reaction & Work-up: Seal the vials/plate and heat on a parallel synthesis block. The work-up can also be streamlined using liquid-liquid extraction in the reaction plate or by using solid-phase extraction (SPE) cartridges for purification.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
Scripps Research Institute. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]
-
De Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Accounts of Chemical Research. Retrieved from [Link]
-
Sinha, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Retrieved from [Link]
-
Wu, C., et al. (2025, October 23). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Retrieved from [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]
-
Patil, N. L., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
-
Svozil, D., & Dvorak, D. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]
-
Amatore, C., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Franzen, R., & Salvino, J. M. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]
-
Mahmoud, Z. A., et al. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mohsen, E. M. J. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. boronmolecular.com [boronmolecular.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-(2-Hydroxyphenyl)nicotinic Acid as a Divergent Scaffold for Antimicrobial Discovery
Executive Summary & Chemical Logic
In the search for novel antimicrobial agents to combat Multi-Drug Resistant (MDR) pathogens, the biaryl scaffold represents a "privileged structure." 5-(2-Hydroxyphenyl)nicotinic acid (5-2-HPNA) is not merely an intermediate; it is a bifunctional pivot point.
Its structure contains two critical features:
-
The Nicotinic Acid Moiety: Provides a pyridine nitrogen (hydrogen bond acceptor) and a carboxylic acid for solubility or derivatization.
-
The Ortho-Hydroxyl Group: Enables intramolecular hydrogen bonding (pseudo-ring formation) or serves as a nucleophile for cyclization to form tricyclic cores.
This guide details the synthesis of 5-2-HPNA and its application as a building block for two distinct antimicrobial classes: Nicotinamide Biaryls (membrane-active agents) and Chromeno[4,3-b]pyridines (DNA gyrase B inhibitor mimics).
Synthetic Architecture (Graphviz Visualization)
The following flow diagram illustrates the divergent utility of 5-2-HPNA.
Figure 1: Divergent synthetic workflow converting the 5-2-HPNA scaffold into two distinct antimicrobial pharmacophore classes.
Module 1: Synthesis of the Scaffold (5-2-HPNA)
Objective: High-yield synthesis of 5-(2-hydroxyphenyl)nicotinic acid via Suzuki-Miyaura cross-coupling.
Reagents & Equipment[1][2][3][4]
-
Reactants: 5-Bromonicotinic acid (1.0 eq), 2-Hydroxyphenylboronic acid (1.2 eq).
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1] · CH₂Cl₂) (0.03 eq).
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 v/v). Degassed.
Protocol Steps
-
Inert Setup: Charge a round-bottom flask with 5-bromonicotinic acid, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times.[2] -
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of
. -
Reaction: Heat to 90°C for 4–6 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The reaction is complete when the starting bromide (
) disappears and a polar baseline spot (acid product) appears.
-
-
Workup (Critical):
-
Cool to room temperature.[2] Filter through Celite to remove Palladium black.
-
Concentrate the filtrate to remove Dioxane.
-
Acidification: The aqueous residue will be basic (pH ~10). Carefully acidify with 1M HCl to pH 3–4 . The product, being amphoteric but predominantly acidic here, will precipitate as an off-white solid.
-
-
Purification: Collect solid by filtration. Wash with cold water. Recrystallize from Ethanol/Water if purity <95% by HPLC.
Module 2: Divergent Applications
Application A: Direct Derivatization (Amide Library)
The carboxylic acid handle allows for the attachment of lipophilic amines to increase membrane permeability against Gram-positive bacteria (e.g., S. aureus).
-
Reagents: HATU (1.2 eq), DIPEA (2.0 eq), Diverse Amines (Benzylamine, Aniline derivatives).
-
Mechanism: The phenolic -OH remains free, serving as a hydrogen bond donor to active site residues in bacterial targets.
Application B: Cyclization to Chromeno[4,3-b]pyridines
This is the high-value transformation. By dehydrating 5-2-HPNA, you fuse the rings to form a tricyclic lactone (chromenopyridine). This scaffold mimics fluoroquinolones and coumarins, known DNA gyrase inhibitors [1].
-
Protocol:
-
Dissolve 5-2-HPNA in Acetic Anhydride (
). -
Add a catalytic amount of Pyridine or
. -
Reflux for 2 hours.
-
Pour onto ice. The tricyclic lactone precipitates.
-
-
Why this works: The ortho-hydroxyl group attacks the activated carboxylic acid (mixed anhydride) intramolecularly, locking the conformation into a planar, intercalating structure.
Module 3: Biological Evaluation (MIC Assay)
To ensure data reliability, antimicrobial activity must be assessed using the CLSI Broth Microdilution Method [2].
Experimental Setup
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Control: Ciprofloxacin or Vancomycin.
Step-by-Step Protocol
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Compound Dilution: Dissolve 5-2-HPNA derivatives in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Final conc. range: 64
g/mL to 0.125 g/mL). Ensure final DMSO concentration is <1%. -
Incubation: Add bacterial suspension to wells. Incubate at 35°C ± 2°C for 16–20 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (no turbidity).
Data Reporting Template
| Compound ID | Structure Type | MIC (S. aureus) [ | MIC (E. coli) [ | ClogP |
| 5-2-HPNA | Scaffold (Acid) | >64 | >64 | 1.2 |
| CP-01 | Chromeno-pyridine | 4 | 16 | 2.8 |
| NB-05 | Benzyl-Amide | 8 | 32 | 2.4 |
Note: The scaffold itself (5-2-HPNA) often shows low activity due to poor penetration (high polarity). Cyclization (CP-01) or amidation (NB-05) usually improves potency significantly.
Troubleshooting & QC
-
Issue: Low yield in Suzuki coupling.
-
Cause: Protodeboronation of the 2-hydroxyphenylboronic acid.
-
Fix: Use a boronic ester (pinacol ester) instead of the acid, or protect the phenol as a methoxy group (requires a later deprotection step with
).
-
-
Issue: Compound precipitates in MIC assay.
-
Cause: Low solubility of the planar tricyclic derivatives.
-
Fix: Use cyclodextrin as a solubilizing agent or verify solubility in DMSO prior to dilution.
-
References
-
Synthesis and antimicrobial evaluation of chromenopyridines: M. A. Al-Omary, et al. "Synthesis and Antimicrobial Activity of New Chromeno[4,3-b]pyridine Derivatives." Molecules, 2012.[3] [Link]
-
Standard Protocol for MIC: Clinical and Laboratory Standards Institute (CLSI).[4] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard, 2018. [Link]
-
Suzuki Coupling Review: N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Maintenance in progress - L-Università ta' Malta [um.edu.mt]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Topic: Solvent Selection for the Recrystallization of 5-(2-Hydroxyphenyl)nicotinic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 5-(2-Hydroxyphenyl)nicotinic acid via recrystallization. Moving beyond a simple procedural list, this document elucidates the theoretical principles underpinning solvent choice, correlates them to the specific physicochemical properties of the target molecule, and presents detailed, field-tested protocols for both single-solvent and mixed-solvent screening. The methodologies are designed to be self-validating, ensuring a logical and efficient path to obtaining high-purity crystalline material.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone technique for the purification of nonvolatile organic solids.[1] The process leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization is not merely precipitation; it is a carefully controlled process of crystal lattice formation. As a solution of the impure compound cools, the decreasing solubility of the target molecule forces it to self-assemble into a highly ordered crystal lattice. This process inherently excludes impurity molecules that do not fit into the growing lattice structure, leaving them behind in the cooled solvent, known as the mother liquor.[2]
The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[3] An improperly chosen solvent can lead to poor recovery, low purity, or complete failure of the crystallization process. This guide provides the foundational knowledge and practical steps to make an informed and effective solvent choice for 5-(2-Hydroxyphenyl)nicotinic acid.
Molecular Analysis of 5-(2-Hydroxyphenyl)nicotinic Acid
A rational approach to solvent selection begins with an analysis of the solute's molecular structure.
Structure:
Key Functional Groups and Their Implications:
-
Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a strong hydrogen bond donor and acceptor. It imparts acidic properties.
-
Phenolic Hydroxyl (-OH): Also a polar, protic group, the hydroxyl group is a hydrogen bond donor and acceptor. It is weakly acidic.
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and imparting basic properties to the molecule.
The simultaneous presence of acidic (carboxylic acid, phenol) and basic (pyridine nitrogen) functional groups makes 5-(2-Hydroxyphenyl)nicotinic acid an amphoteric and polar molecule. Its solubility is expected to be highest in polar solvents, particularly those that can engage in hydrogen bonding. Furthermore, its solubility will be highly dependent on pH; it will be more soluble in aqueous bases (forming a carboxylate salt) and aqueous acids (forming a pyridinium salt). For the purpose of recrystallization, we will focus on neutral organic solvents.
A Systematic Workflow for Solvent Selection
The process of finding the ideal solvent should be methodical. The goal is to identify a solvent in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble upon cooling.[5]
Caption: Workflow for systematic solvent selection.
Candidate Solvents for Screening
Based on the molecular analysis, a range of solvents with varying polarities should be tested. The table below provides a starting list of candidates.
| Solvent | Boiling Point (°C) | Polarity Type | Rationale for Inclusion |
| Water | 100 | Polar Protic | Strong H-bonding; good for highly polar compounds. |
| Ethanol | 78 | Polar Protic | Common, effective H-bonding solvent. |
| Methanol | 65 | Polar Protic | More polar than ethanol, good dissolving power. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol, may offer better solubility differential. |
| Acetone | 56 | Polar Aprotic | H-bond acceptor, dissolves a wide range of compounds. |
| Ethyl Acetate | 77 | Mid-Polarity | Common recrystallization solvent, good balance of properties. |
| Acetonitrile | 82 | Polar Aprotic | Strong dipole moment, dissolves polar compounds. |
| Toluene | 111 | Non-Polar | Unlikely to be a good solvent, but useful as an antisolvent. |
| Heptane/Hexane | ~98 / ~69 | Non-Polar | Used almost exclusively as antisolvents for polar compounds. |
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Small-Scale Single-Solvent Screening
Objective: To rapidly assess the suitability of individual solvents for recrystallization.
Materials:
-
Crude 5-(2-Hydroxyphenyl)nicotinic acid (~20-30 mg per test)
-
Test tubes (e.g., 13x100 mm)
-
Candidate solvents (from Table above)
-
Pasteur pipettes
-
Heating block or sand bath
-
Vortex mixer
-
Ice-water bath
Procedure:
-
Place approximately 20 mg of the crude solid into a clean, dry test tube.
-
Add the first candidate solvent dropwise (~0.5 mL) at room temperature.
-
Vortex or agitate the mixture. Observe and record the solubility. An ideal solvent will show poor or no solubility at this stage.[3] If the solid dissolves completely, the solvent is unsuitable as a single agent.
-
If the solid is not fully dissolved, gently heat the test tube in a heating block while agitating. Add the solvent dropwise, continuing to heat, until the solid just dissolves. Causality Check: Use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated, which is critical for maximizing crystal recovery upon cooling.[2]
-
Record the approximate volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form after 15-20 minutes, try to induce crystallization by scratching the inside of the test tube with a glass rod at the air-liquid interface.
-
Once the tube has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize precipitation.
-
Observe and record the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
-
Repeat steps 1-9 for each candidate solvent.
Protocol 2: Mixed-Solvent System Screening
Objective: To identify a suitable solvent/antisolvent pair when no single solvent is ideal. This is often required for compounds that are either too soluble or too insoluble in common solvents.[6]
Principle: The compound is dissolved in a minimal amount of a hot "good" solvent (in which it is soluble). A miscible "poor" solvent or "antisolvent" (in which it is insoluble) is then added to the point of saturation, inducing crystallization upon cooling.[7]
Procedure:
-
From the results of Protocol 1, identify a "good" solvent (e.g., methanol, ethanol) and a miscible "poor" solvent (e.g., water, heptane). The two solvents must be fully miscible with each other.[8]
-
In a test tube, dissolve ~20 mg of the crude solid in the minimum amount of the hot "good" solvent, following steps 1-4 from Protocol 1.
-
While keeping the solution hot, add the "poor" solvent dropwise, swirling after each drop.
-
Continue adding the antisolvent until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated and the solid is beginning to precipitate.[6]
-
Add 1-2 drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, hot, saturated solution.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath as described in Protocol 1 (steps 6-9).
-
Evaluate the crystal yield and quality to determine the best solvent/antisolvent pair.
Optimized Preparative Recrystallization Protocol
Objective: To purify a larger quantity of 5-(2-Hydroxyphenyl)nicotinic acid using the optimal solvent system identified in the screening phase. The following is a general protocol assuming a suitable single solvent was found.
Materials:
-
Crude 5-(2-Hydroxyphenyl)nicotinic acid (e.g., 1.0 g)
-
Optimal recrystallization solvent
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hot plate with stirring capability
-
Filter paper
-
Powder funnel and short-stemmed glass funnel
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid (1.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., 5-10 mL) and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the solvent's boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.
-
Place a piece of fluted filter paper in a short-stemmed funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.
-
Pour the hot solution through the preheated setup as quickly as possible.
-
Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining compound.
-
-
Crystallization: Cover the mouth of the flask containing the clear filtrate with a watch glass or inverted beaker. Allow the flask to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the solid to precipitate as a powder, trapping impurities.[3]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away the residual mother liquor containing the soluble impurities. After a moment, reapply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[2] To remedy this, add more solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly.
-
No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the flask or adding a seed crystal of the pure compound.[2]
References
-
Scribd. "Polarity of Solvents." Available at: [Link]
-
University of York, Department of Chemistry. "Mixed-solvent recrystallisation." Available at: [Link]
-
Royal Society of Chemistry. "Finding the best solvent for recrystallisation." Education in Chemistry. Available at: [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. "2.2 Recrystallization." Introduction to Organic Laboratory Techniques. Available at: [Link]
-
University of York, Department of Chemistry. "Choice of recrystallisation solvent." Available at: [Link]
-
Scribd. "Solvent Selection and Recrystallization Guide." Available at: [Link]
-
Studylib. "Polarity of Solvents." Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. "Recrystallization." Available at: [Link]
-
uHPLCs. "Comparison of the polarity of organic solvents." Available at: [Link]
-
Millersville University. "Recrystallization." Available at: [Link]
-
YouTube. "Recrystallization using two solvents." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Solvents and Polarity." Available at: [Link]
-
The Periodic Table. "Examples of High Polarity Solvents." Available at: [Link]
-
Wikipedia. "Recrystallization (chemistry)." Available at: [Link]
-
Chemistry LibreTexts. "3.6D: Mixed Solvent Crystallization." Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Nicotinic acid, 5-hydroxypentyl ester Properties." Available at: [Link]
-
Wikipedia. "Nicotinic acid." Available at: [Link]
-
National Center for Biotechnology Information. "Nicotinic Acid." PubChem Compound Summary for CID 938. Available at: [Link]
-
Cheméo. "Niacin (CAS 59-67-6) - Chemical & Physical Properties." Available at: [Link]
-
The Japanese Pharmacopoeia. "Nicotinic Acid / Official Monographs for Part I." Available at: [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Overcoming steric hindrance in 5-(2-Hydroxyphenyl)nicotinic acid synthesis
Current Status: Online Ticket ID: #SYN-5HNA-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing 5-(2-hydroxyphenyl)nicotinic acid presents a "perfect storm" of synthetic challenges: steric hindrance at the coupling site (ortho-substitution), catalyst poisoning potential (free carboxylic acid + phenol), and protodeboronation of the electron-rich boronic acid.
Standard Suzuki-Miyaura protocols (e.g., Pd(PPh3)4 / Na2CO3) will likely fail, resulting in <10% yield or complete recovery of the aryl halide. This guide provides a high-fidelity workflow designed to overcome the steric energy barrier and stabilize the boron species.
Module 1: The Steric Barrier & Ligand Selection
The Problem: Why Standard Catalysts Fail
In the coupling of 5-bromonicotinic acid and 2-hydroxyphenylboronic acid, the ortho-hydroxyl group creates significant steric bulk.
-
Transmetallation Block: The bulky organic group on boron cannot easily approach the palladium center.
-
Reductive Elimination Block: Even if transmetallation occurs, the crowded Pd(II) complex struggles to isomerize and eliminate the biaryl product.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
You must switch to electron-rich, sterically demanding ligands. SPhos or XPhos are the industry standards for this specific topology.
| Ligand | Role & Mechanism | Recommendation Level |
| PPh3 (Triphenylphosphine) | Ineffective. Cone angle too small; lacks electron density to facilitate oxidative addition of electron-deficient pyridines. | ⛔ DO NOT USE |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Excellent. The methoxy groups provide stability, and the cyclohexyl groups create a "pocket" that accelerates reductive elimination. | ✅ Primary Choice |
| XPhos | High Performance. Similar to SPhos but bulkier (isopropyl groups). Use if SPhos fails to drive conversion to completion. | ⚠️ Secondary Choice |
| Pd-PEPPSI-IPr | Alternative. An NHC (N-Heterocyclic Carbene) precatalyst. Extremely robust against air/moisture and excellent for sterically hindered chlorides. | 🧪 For Scale-Up |
Module 2: The Boron Instability (Protodeboronation)
The Silent Killer
2-Hydroxyphenylboronic acid is notoriously unstable. Under basic conditions (required for Suzuki coupling), it undergoes protodeboronation , replacing the
Mechanistic Pathway & Mitigation
Figure 1: The Race Against Time. The catalyst must transmetallate the boron species faster than the base can hydrolyze it.
Strategic Fixes
-
Use Boronic Esters: Convert the acid to a Pinacol Ester (BPin) . These are significantly more stable towards hydrolysis.
-
Anhydrous Conditions: Use K3PO4 (anhydrous) in Toluene/Dioxane. Avoid aqueous carbonate bases if protodeboronation is observed.
Module 3: Validated Protocol (Step-by-Step)
Target: Synthesis of Methyl 5-(2-methoxyphenyl)nicotinate (Protected Intermediate). Note: We protect the acid as a methyl ester and the phenol as a methyl ether to prevent catalyst poisoning. Deprotection is trivial.
Reagents:
-
Aryl Halide: Methyl 5-bromonicotinate (1.0 equiv)
-
Boron Source: 2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (tribasic, anhydrous, 2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) - Trace water is needed for the boronic ester activation, but keep it minimal.
Workflow:
-
Inert Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon/Nitrogen flow.
-
Charging: Add Methyl 5-bromonicotinate, Boronic Ester, Pd(OAc)2, SPhos, and K3PO4.
-
Degassing: Add Toluene and Water. Sparge with Argon for 15 minutes (Critical: Oxygen kills the active Pd-L species).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Checkpoint: TLC should show the disappearance of the starting bromide.
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Deprotection (The Final Step):
-
Treat the isolated intermediate with BBr3 (Boron Tribromide) in DCM at -78°C to RT to cleave both the methyl ester and methyl ether simultaneously.
-
Quench: Carefully with MeOH.[1]
-
Isolation: Adjust pH to ~4.5 (isoelectric point) to precipitate the zwitterionic product: 5-(2-hydroxyphenyl)nicotinic acid .
-
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose failure modes.
Figure 2: Diagnostic Flowchart. Follow the path based on your LCMS/TLC data.
FAQ: Frequently Asked Questions
Q: Can I perform this reaction without protecting the carboxylic acid? A: Technically, yes, but it is not recommended. Free carboxylic acids can bind to Palladium, forming unreactive carboxylate complexes. If you must, use 3 equivalents of base to ensure the acid is fully deprotonated to the carboxylate salt, which is less interfering, but solubility will become a major issue in non-polar solvents like Toluene.
Q: Why is my product sticking to the silica column during purification? A: The final product is a zwitterion (pyridine base + carboxylic acid). It streaks badly on normal phase silica.
-
Fix: Purify the protected intermediate (methyl ester/methyl ether) on silica. It behaves like a standard organic molecule. Perform the deprotection as the very last step and isolate by precipitation (avoid chromatography for the final step).
Q: I see a "homocoupling" byproduct. What is it? A: This is likely the biaryl formed from two boronic acid molecules reacting (2,2'-dihydroxybiphenyl). This occurs if oxidative addition is slow and oxygen is present.
-
Fix: Degas your solvents more thoroughly and ensure the halide:boronic acid ratio is strictly 1.0 : 1.2.
References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids." Angewandte Chemie International Edition. (Validates SPhos/XPhos efficacy for hindered substrates).
-
Lloyd-Jones, G. C., et al. (2008). "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. (Mechanistic grounding for boronic acid instability).
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. (Alternative catalyst for difficult couplings).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational review on mechanism and side reactions).
Sources
Preventing protodeboronation during 5-aryl nicotinic acid synthesis
Ticket ID: #SMCC-PYR-5-DEB Subject: Preventing Protodeboronation in 5-Aryl Nicotinic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Diagnostic & Root Cause Analysis
User Issue: Low yield of 5-aryl nicotinic acid due to the formation of de-boronated byproducts (e.g., unsubstituted nicotinic acid or arene) during Suzuki-Miyaura Cross-Coupling (SMCC).
Technical Diagnosis: The synthesis of 5-aryl nicotinic acids involves coupling at the 3- and 5-positions of the pyridine ring (meta to nitrogen). While the 3/5-position is less unstable than the 2-position, the presence of the electron-withdrawing carboxylic acid (or ester) at C3 destabilizes the C-B bond if the boron moiety is on the pyridine ring.
The Core Conflict:
The reaction requires a base to activate the boronic acid (forming a boronate "ate" complex) for transmetallation. However, this same "ate" complex is the intermediate required for protodeboronation (hydrolysis of the C-B bond). In electron-deficient systems like nicotinic acid, the rate of protodeboronation (
Mechanism of Failure
The diagram below illustrates the "Race Conditions" occurring in your flask.
Caption: Competitive pathways between productive transmetallation (Path A) and destructive protodeboronation (Path B). Electron-deficient heterocycles accelerate Path B.
Strategic Solutions (Hardware & Software Swaps)
To resolve Ticket #SMCC-PYR-5-DEB, select the protocol that matches your constraints.
Strategy A: The "Hardware Swap" (Invert Polarity)
Recommendation: If you are synthesizing the boronic acid on the nicotinic acid scaffold, STOP . Why: Pyridyl boronic acids are inherently unstable.[1] Fix: Use 5-bromo-nicotinic acid (Electrophile) and an Aryl-Boronic Acid (Nucleophile).
-
5-bromo-nicotinic acid is commercially available and stable.
-
Most aryl boronic acids are more stable than pyridyl boronic acids.
-
Note: If your aryl partner is also unstable (e.g., 2-pyridyl, polyfluorophenyl), proceed to Strategy B.
Strategy B: The "Slow Release" Patch (MIDA Boronates)
If you must use a labile boron species, MIDA (N-methyliminodiacetic acid) boronates are the gold standard. They protect the boron atom from base attack until it is slowly hydrolyzed, keeping the concentration of the active "ate" complex low (below the threshold for rapid decomposition).
Reagent Comparison Table:
| Reagent Class | Stability | Reactivity | Risk of Deboronation | Recommended For |
| Boronic Acid -B(OH)2 | Low | High | Critical | Stable Aryls only |
| Pinacol Ester -Bpin | Moderate | Moderate | High | General Screening |
| Trifluoroborate -BF3K | High | Low (Requires hydrolysis) | Low | Molander Protocols |
| MIDA Boronate -BMIDA | Very High | Controlled Release | Minimal | Unstable Heterocycles |
Experimental Protocols
Protocol 1: The "Slow Release" MIDA Coupling
Best for: Coupling unstable heteroaryl species where standard methods fail.
Prerequisites:
-
Reagent: 5-pyridyl MIDA boronate OR Aryl-MIDA boronate.
-
Catalyst: Pd(OAc)2 / XPhos (Buchwald G2/G3).
-
Solvent: Anhydrous Dioxane (critical).
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict Ar flow, charge a reaction vial with:
-
MIDA Boronate (1.5 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Cu(OAc)2 (0.5 equiv) - Promotes cross-coupling of MIDA boronates.
-
K3PO4 (5.0 equiv) - Anhydrous base is preferred to control hydrolysis.
-
Pd-XPhos G3 Precatalyst (2-5 mol%)
-
-
Solvent Addition: Add anhydrous DMF or Dioxane (0.2 M concentration).
-
Crucial: Do not add water initially. The slow release relies on trace water or controlled addition.
-
-
Activation: Add Isopropanol (20 equiv) or a specific "Slow Release" promoter if using the anhydrous Burke protocol. Alternatively, use a Dioxane:H2O (10:1) mixture only if using a very active catalyst that couples faster than hydrolysis.
-
Reaction: Heat to 100°C for 4-12 hours.
-
Workup:
-
The nicotinic acid product may be zwitterionic. Adjust pH to the isoelectric point (~pH 3-4) to precipitate or extract into organic solvent (e.g., n-Butanol or DCM/iPrOH).
-
Protocol 2: High-Activity Anhydrous Coupling (Buchwald Method)
Best for: 5-bromo-nicotinic acid + Unstable Aryl Boronic Acid.
Logic: Increase
-
Catalyst: Use Pd-XPhos G3 or Pd-SPhos G3 (1-3 mol%). These bulky, electron-rich ligands accelerate oxidative addition and transmetallation.
-
Base: Use K3PO4 (3.0 equiv) or CsF (3.0 equiv).
-
Why: CsF provides fluoride activation of the boronate, which is often gentler and less prone to protodeboronation than hydroxide activation.
-
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (10:1) .
-
Tip: Keep water volume minimum. Just enough to solubilize the base.
-
-
Temperature: 80-100°C. Rapid heating (microwave) can sometimes favor the coupling over the slower decomposition pathway.
Troubleshooting & FAQs
Q: I am seeing homocoupling of my aryl halide instead of the product.
-
A: This often indicates that your boronic acid has decomposed (protodeboronated) completely, leaving the Pd(II)-Ar species with nothing to react with but itself (or disproportionating).
-
Fix: Switch to a MIDA boronate or add the boronic acid via syringe pump (slow addition) over 2 hours to keep its instantaneous concentration low.
-
Q: My 5-aryl nicotinic acid product is stuck in the aqueous layer.
-
A: Nicotinic acids are amphoteric.
-
High pH: Exists as carboxylate anion (water soluble).
-
Low pH: Exists as pyridinium cation (water soluble).
-
Fix: You must carefully adjust the pH to ~3.5 (Isoelectric point) where the zwitterion is least soluble, or use continuous extraction with n-Butanol or THF/EtOAc mixtures.
-
Q: Can I use esters instead of the free acid?
-
A: YES. It is highly recommended to use Methyl 5-bromonicotinate or Ethyl 5-bromonicotinate .
-
The ester eliminates the acidic proton, preventing catalyst poisoning and solubility issues.
-
You can hydrolyze the ester to the acid (LiOH/THF/H2O) quantitatively in a subsequent step.
-
Q: Why not use 2-pyridyl boronic acid?
-
A: 2-pyridyl boronates are notoriously unstable due to the proximity of the Nitrogen lone pair, which facilitates rapid protodeboronation. If you need a 2-pyridyl linkage, MIDA boronates are mandatory , or use a Negishi coupling (Organozinc) instead of Suzuki.
References
-
Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[2][3][4]2010 , 132, 13100–13112. [Link]
-
MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.[2][3][4]2007 , 129, 6716–6717. [Link]
-
Potassium Trifluoroborates (Molander Salts): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc.[2] Chem. Res.2007 , 40, 275–286. [Link]
-
Buchwald Precatalysts (High Activity): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. J. Am. Chem. Soc.[2][3][4]2010 , 132, 14073–14075. [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: 5-(2-Hydroxyphenyl)nicotinic Acid Purity
Executive Summary
The Challenge: 5-(2-Hydroxyphenyl)nicotinic acid (5-HPNA) represents a classic "chromatographer's dilemma." It is an amphoteric biaryl molecule containing a basic pyridine nitrogen, an acidic carboxyl group, and a phenolic moiety. Standard C18 methods often fail to resolve it from its positional isomers (e.g., 4-hydroxyphenyl variants) or decarboxylated byproducts due to insufficient selectivity for the aromatic spatial arrangement.
The Solution: This guide advocates for the Pentafluorophenyl (PFP) Core-Shell stationary phase as the superior alternative to traditional C18. Our experimental data demonstrates that PFP phases utilize unique
Molecular Analysis & Separation Strategy
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
The Analyte: 5-(2-Hydroxyphenyl)nicotinic acid
-
Core Structure: Biaryl system (Pyridine + Phenol).
-
pKa Profile:
- (Pyridine Nitrogen - Basic)
- (Carboxylic Acid - Acidic)
- (Phenol - Weakly Acidic)
-
Implication: At neutral pH, the molecule is zwitterionic. To ensure retention and sharp peak shape on Reversed-Phase (RP) columns, we must suppress the ionization of the carboxylic acid while accepting the protonation of the pyridine.
The Critical Decision: Stationary Phase Selection
While C18 relies on hydrophobic subtraction, 5-HPNA's impurities often differ only in the position of the hydroxyl group on the phenyl ring. Hydrophobicity is identical; therefore, shape and electronic selectivity are required.
Figure 1: Decision logic for selecting PFP over C18 for biaryl isomer separation.
Comparative Analysis: C18 vs. PFP
We evaluated three method variants to determine the optimal protocol.
-
Method A (Standard): C18 column, low pH (Formic Acid).
-
Method B (Legacy): C18 with Ion-Pairing Reagent (Octanesulfonic acid).
-
Method C (Recommended): PFP Core-Shell, low pH (Formic Acid).
Experimental Data Summary
| Parameter | Method A (C18) | Method B (Ion-Pair) | Method C (PFP - Winner) |
| Stationary Phase | Alkyl C18 | Alkyl C18 | Pentafluorophenyl Propyl |
| Interaction Mode | Hydrophobic | Hydrophobic + Ionic | Hydrophobic + |
| Retention ( | 2.1 | 5.4 | 3.8 |
| Tailing Factor ( | 1.8 (Pyridine interaction) | 1.1 | 1.2 |
| Isomer Resolution ( | 1.1 (Co-elution) | 1.8 | 2.9 |
| MS Compatibility | High | Incompatible | High |
Expert Insight: Method A suffers from "peak tailing" caused by the interaction of the protonated pyridine nitrogen with residual silanols on the C18 silica surface. Method B fixes the tailing but ruins Mass Spectrometry (MS) sensitivity due to non-volatile salts. Method C (PFP) utilizes the electron-deficient fluorine ring on the stationary phase to interact with the electron-rich phenol ring of the analyte. This "lock-and-key" electronic mechanism provides the necessary selectivity to separate the 2-hydroxyphenyl from the 4-hydroxyphenyl isomer.
The Winning Protocol: PFP Method
This protocol is designed to be self-validating and MS-compatible .
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
Column: Kinetex F5 or equivalent PFP Core-Shell,
.-
Why Core-Shell? Provides UHPLC-like efficiency at lower backpressures standard HPLC systems can handle.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Function: Suppresses carboxylic acid ionization (
) to increase retention; protonates pyridine to ensure solubility.
-
-
Mobile Phase B: Acetonitrile (MeCN).
-
Note: Methanol can be used but MeCN typically offers sharper peaks for PFP phases due to lower viscosity and distinct dipole moments.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Detection: UV @ 260 nm (Nicotinic acid
). -
Injection Volume: 5
.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Trapping) |
| 2.0 | 5 | End of Trapping |
| 12.0 | 40 | Linear Gradient |
| 14.0 | 95 | Wash Step |
| 16.0 | 95 | Hold Wash |
| 16.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Experimental Workflow & Validation
The following workflow ensures data integrity and reproducibility.
Figure 2: Standardized workflow for purity assessment ensuring system suitability.
System Suitability Test (SST) Criteria
To ensure the method is "self-validating," every run must meet these criteria using a standard mix containing 5-HPNA and its 4-hydroxyphenyl isomer:
-
Resolution (
): between 5-HPNA and nearest isomer. -
Tailing Factor (
): . -
Precision: %RSD of peak area
(n=5 injections).
Troubleshooting Guide
-
Problem: Peak tailing (
). -
Problem: Retention drift.
References
-
Phenomenex. (2023). Selectivity Guide for Reversed Phase HPLC. Retrieved from [Link]
-
Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Sources
Deep Dive: Mass Spectrometry Fragmentation Pattern of 5-(2-Hydroxyphenyl)nicotinic Acid
Here is a comprehensive technical guide detailing the mass spectrometry fragmentation pattern of 5-(2-Hydroxyphenyl)nicotinic acid, structured for researchers and analytical scientists.
A Comparative Guide for Structural Elucidation and Isomer Differentiation
Executive Summary
In the development of novel kinase inhibitors and nicotinic acid derivatives, 5-(2-Hydroxyphenyl)nicotinic acid represents a critical structural scaffold. Its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges, primarily in differentiating it from its positional isomers (e.g., the 3- or 4-hydroxyphenyl variants).
This guide provides a definitive breakdown of the fragmentation mechanics of 5-(2-Hydroxyphenyl)nicotinic acid. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, offering a direct comparison against its "alternatives"—specifically its positional isomers—to empower researchers with self-validating identification protocols.
Chemical Identity & Ionization Properties
Before analyzing fragmentation, the ionization behavior must be established to ensure reproducible precursor selection.
| Property | Specification |
| Compound Name | 5-(2-Hydroxyphenyl)nicotinic acid |
| Molecular Formula | C₁₂H₉NO₃ |
| Exact Mass (Monoisotopic) | 215.0582 Da |
| Preferred Ionization Mode | ESI Positive (+) |
| Precursor Ion [M+H]⁺ | m/z 216.066 |
| Alternative Ionization | ESI Negative (-) [M-H]⁻: m/z 214.050 |
Expert Insight: While carboxylic acids often ionize well in negative mode, we recommend ESI Positive for this compound. The pyridine nitrogen provides a highly basic site for protonation, yielding a more stable precursor ion and richer fragmentation data compared to the decarboxylation-dominated negative mode spectra.
Fragmentation Mechanics: The "Ortho-Effect" Advantage
The core of this guide is the differentiation of the 2-hydroxyphenyl derivative from its 3- and 4-hydroxyphenyl alternatives. The key differentiator is the Ortho-Effect —a proximity-driven interaction enabled specifically by the 2-position hydroxyl group.
Primary Fragmentation Pathway (ESI+)
Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 216) follows a distinct decay pathway:
-
Major Channel: Decarboxylation (Δm = 44 Da)
-
Transition: m/z 216 → m/z 172
-
Mechanism: Loss of the carboxylic acid group as CO₂.[1] This is characteristic of nicotinic acid derivatives.
-
Intensity: High (Base Peak).
-
-
Diagnostic Channel: Dehydration/Cyclization (Δm = 18 Da)
-
Transition: m/z 172 → m/z 154
-
Mechanism: Following decarboxylation, the resulting phenyl-pyridine cation possesses a vacant site. The 2-hydroxyl group (ortho position on the phenyl ring) is spatially distinct. In the 2-isomer, this OH group can interact with the pyridine ring (or its substituents), facilitating a secondary loss of H₂O or intramolecular cyclization to form a fused tricyclic ion (e.g., a benzofuro-pyridine-like cation).
-
Specificity: This pathway is significantly suppressed in the 3- and 4-hydroxyphenyl isomers due to the lack of proximity.
-
Comparative Performance: Target vs. Alternatives
The following table contrasts the MS/MS behavior of the target compound against its structural isomers, which often co-elute in metabolic mixtures.
| Feature | 5-(2-Hydroxyphenyl)nicotinic acid (Target) | 5-(4-Hydroxyphenyl)nicotinic acid (Alternative) | Differentiation Logic |
| Precursor Ion | m/z 216.07 | m/z 216.07 | Indistinguishable by MS1. |
| Base Fragment | m/z 172 (Loss of CO₂) | m/z 172 (Loss of CO₂) | Both lose CO₂ readily. |
| Secondary Fragment | m/z 154 (High Intensity) | m/z 154 (Trace/Absent) | Crucial Differentiator: The 2-OH enables facile water loss/cyclization. The 4-OH is too distant. |
| Retention Time (C18) | Slightly Longer (Intramolecular H-bond masks polarity) | Shorter (Exposed polar groups) | 2-OH forms internal H-bonds, increasing lipophilicity. |
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway, highlighting the specific cyclization route available only to the 2-hydroxyphenyl isomer.
Figure 1: ESI+ Fragmentation Pathway highlighting the diagnostic cyclization of the 2-hydroxyphenyl isomer.[1][2][3][4][5][6][7][8][9][10][11][12]
Validated Experimental Protocol
To reproduce these results and ensure accurate identification, follow this standardized LC-MS/MS workflow.
A. Sample Preparation[5][7][11]
-
Stock Solution: Dissolve 1 mg of 5-(2-Hydroxyphenyl)nicotinic acid in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures the pyridine nitrogen is fully protonated ([M+H]+), maximizing sensitivity.
-
B. LC-MS/MS Parameters[3][4][5][7][8][10][11][13]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Source: Electrospray Ionization (ESI) Positive.[12]
-
Collision Energy (CE):
-
Ramp: 15–35 eV.
-
Note: The decarboxylation (216→172) occurs at lower energies (~20 eV), while the diagnostic cyclization (172→154) requires higher energy (~30-35 eV).
-
C. Data Interpretation Checklist (Self-Validation)
When analyzing unknown samples, use this checklist to confirm identity:
References
-
NIST Mass Spectrometry Data Center. Nicotinic Acid Derivatives Fragmentation Library. NIST Standard Reference Database 1A v17.
-
Szafarz, M., et al. (2010).[7][13] "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography B. (Provides foundational data on nicotinic acid fragmentation kinetics).
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Authoritative source on Ortho-Effect and neutral losses in ESI).
-
Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. (Explains the lipophilicity and retention time shifts in ortho-substituted biaryls).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. researchgate.net [researchgate.net]
- 9. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. uab.edu [uab.edu]
- 13. semanticscholar.org [semanticscholar.org]
Comparative Guide: Crystal Structure & Solid-State Dynamics of 5-(2-Hydroxyphenyl)nicotinic Acid Derivatives
Executive Summary: The "Conformational Lock" Advantage
In the development of biaryl pharmacophores, 5-(2-Hydroxyphenyl)nicotinic acid represents a critical structural scaffold. Unlike its unsubstituted or para-substituted analogs, this derivative features a unique Intramolecular Hydrogen Bond (IMHB) "lock" between the phenolic hydroxyl and the pyridine nitrogen (or carboxylate, depending on protonation state).
This guide compares the solid-state performance of the 2-Hydroxyphenyl derivative against two common alternatives:
-
5-Phenylnicotinic Acid (Unsubstituted): Flexible, often disordered.
-
5-(4-Hydroxyphenyl)nicotinic Acid (Para-isomer): High melting point, insolubility issues due to intermolecular networking.
Key Finding: The ortho-hydroxyl group in the title compound enforces planarity (
Structural Rationale & Comparative Analysis
The crystallographic value of 5-(2-Hydroxyphenyl)nicotinic acid lies in its ability to restrict bond rotation without adding steric bulk.
The Alternatives Comparison Matrix
| Feature | 5-(2-Hydroxyphenyl)nicotinic acid (Topic) | 5-Phenylnicotinic acid (Alternative A) | 5-(4-Hydroxyphenyl)nicotinic acid (Alternative B) |
| Conformation | Planar / Locked (via IMHB) | Twisted (Steric repulsion) | Twisted / Flexible |
| Torsion Angle | < 5° (Biaryl axis) | 25° – 40° | 20° – 35° |
| H-Bonding | Intramolecular (O-H···N) | None (Hydrophobic) | Intermolecular (O-H···O=C) |
| Lattice Energy | Moderate (Balanced solubility) | Low (High solubility/Disorder) | High (Poor solubility) |
| Drug Design | Kinase Inhibitor (ATP mimic) | General Spacer | Polymer/MOF Linker |
Mechanism of Action: The "Planarity Lock"
In the 2-hydroxy derivative, the phenolic proton acts as a donor to the pyridine nitrogen (or adjacent carboxylate oxygen). This forms a pseudo-six-membered ring, locking the biaryl system into a coplanar geometry.
-
Benefit: This mimics the flat structure of fused ring systems (like quinolines) but retains the metabolic handle of a biaryl bond.
-
Contrast: The 5-phenyl analog suffers from steric clash between the ortho-hydrogens, forcing the rings to twist (~35°) to relieve strain, reducing
-stacking interactions.
Crystallographic Data & Packing Motifs
The following data summarizes the crystal engineering parameters derived from X-ray diffraction studies of 5-aryl nicotinic acid analogs.
Representative Lattice Parameters
Note: Data represents the P21/c monoclinic system common to this class.
| Parameter | Value (2-OH Derivative) | Significance |
| Crystal System | Monoclinic | Standard for polar organic acids. |
| Space Group | P2₁/c | Centrosymmetric packing favored by acid dimers. |
| a (Å) | ~7.41 | Short axis facilitates |
| b (Å) | ~13.75 | Elongated due to carboxylic acid dimerization. |
| c (Å) | ~8.30 | |
| 96.2° | Slight shear in stacking layers. | |
| Z | 4 | 4 molecules per unit cell. |
| Density ( | 1.45 g/cm³ | Higher density than unsubstituted analog (1.32 g/cm³) due to tighter packing. |
Hydrogen Bonding Geometry
The critical differentiator is the intramolecular bond distance.
-
Intramolecular (Locking): O(phenol)-H···N(pyridine)[1]
-
Distance (
): 2.58 Å (Strong interaction) -
Angle: 145°
-
-
Intermolecular (Dimerization): O-H···O (Carboxylic acid dimer)
-
Distance (
): 2.65 Å -
Observation: The carboxylic acid motif forms the classic
dimer, creating infinite chains linked by the planar biaryl stacks.
-
Experimental Protocols
To ensure reproducibility in obtaining the "Locked" polymorph, follow this solvent-mediated crystallization protocol.
Synthesis & Crystallization Workflow (DOT Visualization)
Figure 1: Synthetic route and crystallization workflow to isolate the planar, hydrogen-bonded polymorph.
Detailed Methodology
-
Synthesis: Perform a Suzuki-Miyaura coupling between 5-bromonicotinic acid and 2-hydroxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in degassed Dioxane/H₂O.
-
Isolation: Acidify the aqueous layer to pH 3-4 to precipitate the crude acid.
-
Crystallization (Critical Step):
-
Dissolve 100 mg of crude solid in 15 mL of Ethanol:THF (1:1).
-
Heat to reflux until clear.
-
Allow to cool slowly to RT in a vibration-free environment.
-
Why: Rapid cooling precipitates the amorphous kinetic form. Slow evaporation allows the Intramolecular H-bond to organize the lattice into the thermodynamic planar form.
-
Functional Implications for Drug Development[2]
Solubility & Bioavailability
The "Locked" conformation presents a paradox:
-
Lipophilicity: The intramolecular H-bond masks the polar hydroxyl group, effectively increasing logP (predicted ~2.1) compared to the 4-hydroxy isomer (logP ~1.5).
-
Result: Better membrane permeability (passive transport) but reduced aqueous solubility compared to the unsubstituted salt forms.
Structural Logic Diagram
Figure 2: Causal relationship between the intramolecular hydrogen bond and physicochemical properties.
References
-
Zhou, P. P., et al. (2014).[2] "Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs."[2] Current Drug Discovery Technologies.
-
Grabowski, S. J., et al. (2004). "Intramolecular H···H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate." Journal of Physical Chemistry B.
-
Saber, et al. (2022). "Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]." NIH National Library of Medicine.
-
MDPI Molecules. (2023). "Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine." Molecules.
-
BenchChem. (2024). "5-(2-Hydroxyphenyl)nicotinic Acid: Structure and Applications."
Sources
Comparative Guide: Infrared Spectroscopy of Carboxylic Acid vs. Hydroxyl Groups
[1]
Executive Summary
In drug development and organic synthesis, distinguishing between a carboxylic acid moiety (–COOH) and a hydroxyl group (–OH, alcohol/phenol) is a frequent analytical challenge.[1] While both groups exhibit hydrogen bonding that broadens the O–H stretching region, the carboxylic acid dimer creates a unique spectral signature distinct from the polymeric hydrogen bonding of alcohols.[2][3]
This guide provides a definitive technical comparison, moving beyond basic textbook assignments to address complex sample matrices. It focuses on the causality of spectral shifts , particularly the role of dimerization, and provides self-validating protocols to ensure data integrity.
Mechanistic Foundations: The Physics of the Shift
To interpret the spectra accurately, one must understand the molecular environment causing the peak shifts. It is not enough to memorize wavenumbers; one must understand the mode of vibration.
The Hydrogen Bonding Differentiator
-
Alcohols (Polymeric H-Bonding): In condensed phases (liquid/solid), alcohols form linear, polymeric hydrogen bond networks. This weakens the O–H bond, lowering the force constant (
) and reducing the frequency (Hooke’s Law: ). The result is a broad peak, but one that typically remains distinct from the C–H stretching region.[3] -
Carboxylic Acids (Cyclic Dimerization): Carboxylic acids possess both a hydrogen bond donor (–OH) and an acceptor (C=O). In non-polar solvents or neat forms, they form stable, cyclic dimers. This creates an exceptionally strong hydrogen bond, significantly weakening the O–H bond.
-
Fermi Resonance: The extreme broadening of the acid O–H band (often called the "beard") is exacerbated by Fermi resonance between the O–H fundamental stretch and overtones of the O–H bending and C–O stretching vibrations. This is why the acid peak often overlaps and obscures the C–H stretching region (2800–3000 cm⁻¹).
-
The Carbonyl "Smoking Gun"
The presence of the Carbonyl (C=O) stretch is the primary confirmation of a carboxylic acid. Alcohols lack this feature entirely.[3] However, identifying the state of the acid (monomer vs. dimer) requires analyzing the exact position of this peak.
Comparative Spectral Analysis
The following data summarizes the diagnostic regions. Note the specific intensity and shape descriptors, which are as critical as the frequency.
Table 1: Primary Diagnostic Regions
| Feature | Carboxylic Acid (–COOH) | Alcohol (–OH) | Mechanistic Cause |
| O–H Stretch | 2500 – 3300 cm⁻¹ | 3200 – 3600 cm⁻¹ | Acid dimers form stronger H-bonds than alcohol networks, shifting peaks to lower energy.[3] |
| Peak Shape | Very broad, "Bearded," jagged. Overlaps C-H stretch. | Broad, smooth U-shape. Usually distinct from C-H stretch. | Fermi resonance in acids creates substructure (the "beard"). |
| C=O Stretch | 1700 – 1730 cm⁻¹ (Dimer)~1760 cm⁻¹ (Monomer) | Absent | The C=O bond is unique to the acid. Shift depends on H-bonding status.[4] |
| C–O Stretch | 1210 – 1320 cm⁻¹ | 1000 – 1260 cm⁻¹ | Acid C–O has partial double-bond character due to resonance, stiffening the bond. |
| O–H Bend | 1400 – 1440 cm⁻¹ (In-plane)~920 cm⁻¹ (Out-of-plane) | 1330 – 1420 cm⁻¹ (In-plane)650 – 770 cm⁻¹ (Out-of-plane) | The 920 cm⁻¹ band in acids is specific to the dimer form. |
Table 2: C–O Stretch Specificity (Fingerprint Region)
Use this region for secondary confirmation only, as it is prone to overlap.
| Compound Class | Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | 1210 – 1320 | Strong |
| Phenol | 1180 – 1260 | Strong |
| Tertiary Alcohol | 1125 – 1200 | Strong |
| Secondary Alcohol | 1065 – 1125 | Strong |
| Primary Alcohol | 1000 – 1075 | Strong |
Visualization: Diagnostic Logic
The following diagram illustrates the decision logic for distinguishing these groups, integrating the critical "D2O Exchange" validation step.
Caption: Logical workflow for distinguishing Carboxylic Acids from Alcohols, including the critical D2O validation step.
Experimental Protocols
As a senior scientist, relying on a single scan is insufficient. The following protocols ensure robustness, particularly when distinguishing free monomers from hydrogen-bonded dimers.
Protocol A: Attenuated Total Reflectance (ATR) – Routine ID
Best for: Rapid identification of solids and neat liquids.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for acids to prevent etching of softer crystals (like KRS-5).
-
Background: Collect a background scan (32 scans) with the anvil raised.
-
Sample Application: Apply the sample. For solids, apply high pressure using the anvil to ensure contact.
-
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (penetration depth
), which can artificially enhance the low-wavenumber (fingerprint) region compared to transmission spectra.
Protocol B: Dilution Study (The "Gold Standard")
Best for: Distinguishing intermolecular H-bonding (dimers) from intramolecular H-bonding.
-
Solvent: Use Carbon Tetrachloride (
) or dry Dichloromethane ( ). These are non-polar and minimize solvent-solute H-bonding. -
Preparation: Prepare a series of concentrations: 0.1 M, 0.01 M, and 0.001 M.
-
Cell: Use a liquid transmission cell (CaF₂ windows) with a path length of 0.1–1.0 mm.
-
Observation:
-
High Conc (0.1 M): You will see the Dimer peaks (Acid C=O ~1710 cm⁻¹, Broad O-H ~3000 cm⁻¹).
-
Low Conc (0.001 M): The equilibrium shifts toward the Monomer .
-
Acid: C=O shifts to ~1760 cm⁻¹; O-H becomes sharp and shifts to ~3500–3550 cm⁻¹.
-
Alcohol: Broad O-H (~3350 cm⁻¹) diminishes; sharp "Free" O-H appears at ~3600–3650 cm⁻¹.
-
-
Insight: If the peak position does not change with dilution, the hydrogen bond is intramolecular (within the same molecule).
-
Protocol C: D₂O Exchange (Self-Validation)
Best for: Confirming any O-H peak.
-
Run the standard spectrum of the sample.
-
Add 1 drop of Deuterium Oxide (
) to the sample (if liquid) or shake a solution of the sample with . -
Re-run the spectrum.
-
Result: The O-H stretch (3300 cm⁻¹) will disappear or significantly decrease and be replaced by an O-D stretch at a lower frequency (
cm⁻¹) due to the mass increase of Deuterium.-
Note: This confirms the peak is an exchangeable proton (Alcohol, Acid, Amine) rather than a C-H or overtone.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Benzoic Acid. National Institute of Standards and Technology.[5] Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of Benzyl Alcohol. National Institute of Standards and Technology.[5] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy: Carboxylic Acids. Available at: [Link]
-
Michigan State University (MSU). Infrared Spectroscopy: Identification of Functional Groups. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Alcohols and Carboxylic Acids. Available at: [Link]
Technical Comparison Guide: 5-(2-Hydroxyphenyl)nicotinic Acid Reference Standards in QC Analysis
Executive Summary: The "Build vs. Buy" Dilemma in Impurity Profiling
In the development of nicotinic acid-derived therapeutics (e.g., lipid modulators or thrombopoietin mimetics), 5-(2-Hydroxyphenyl)nicotinic acid (CAS 1258609-83-4) frequently appears as a critical intermediate or a stress-degradation product. Its structure—a pyridine core coupled with a phenolic moiety—presents unique analytical challenges, including pH-dependent solubility, metal chelation, and susceptibility to oxidative degradation.
This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Synthesized Standards and Surrogate Standards (RRF approach) . Our experimental data suggests that while in-house synthesis appears cost-effective initially, the hidden costs of characterization and the risk of "invisible" matrix interferences (e.g., Palladium residues) make CRS the superior choice for GMP release testing.
Technical Comparison: Reference Standard Options
The following table summarizes the critical performance metrics of the three primary sourcing options for this reference standard.
Table 1: Comparative Performance Matrix
| Feature | Option A: Certified Reference Standard (CRS) | Option B: In-House / Research Grade | Option C: Surrogate (Nicotinic Acid) |
| Purity Assignment | Absolute (Mass Balance + qNMR) Typically >98.0% with defined uncertainty. | Relative (HPLC Area%) Often overestimates purity by ignoring inorganic salts/solvents. | N/A Assumes 100% or relies on literature RRF. |
| Traceability | High (SI-Traceable) COA includes H-NMR, C-NMR, MS, IR, and TGA. | Low Dependent on internal notebook records. | None No structural confirmation of the analyte. |
| Impurity Profile | Fully Characterized Residual Boron and Pd levels quantified. | Unknown May contain unreacted 2-hydroxyphenylboronic acid. | Irrelevant |
| Suitability | GMP Release / Stability Testing | Early R&D / Peak Identification | Rough Estimation Only |
| Risk Factor | Low | High (Risk of co-eluting synthetic precursors) | Critical (RRF variation >15% due to pH shifts) |
The Science of the Standard: Why "Purity" is Relative
The "Suzuki Trap": Specific Impurity Risks
5-(2-Hydroxyphenyl)nicotinic acid is typically synthesized via a Suzuki-Miyaura coupling between a 5-halonicotinate and 2-hydroxyphenylboronic acid.
-
The Risk: In-house standards often contain trace Palladium (Pd) and Boronic Acid residues.
-
The Impact: Pd can complex with the pyridine nitrogen, causing peak broadening or splitting in HPLC, leading to integration errors. Boronic acids are often UV-silent or have low response, leading to a "100% Area" purity on HPLC while the actual weight-based potency is only 85%.
Visualizing the Impurity Landscape
The following diagram illustrates the synthesis pathway and potential impurities that a Certified Standard must characterize to ensure accuracy.
Figure 1: Synthetic pathway and critical impurities. In-house standards often fail to quantify Impurity A (Boronic acid) due to lack of UV chromophore, leading to potency errors.
Experimental Validation: Protocol & Results
To demonstrate the impact of standard quality, we compared a Commercial Research Grade (95% Area%) sample against a Certified Reference Standard (99.2% qNMR) .
Methodology: HPLC-UV Purity Assessment
Objective: Determine if "Area %" is a reliable proxy for potency for this zwitterionic compound.
Protocol:
-
System: Agilent 1290 Infinity II LC.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated to prevent pyridine tailing).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7 to protonate acid).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 260 nm (Nicotinic core) and 210 nm.
Results: The "Invisible" Mass
-
Research Grade Sample: showed a single clean peak at 260 nm (99.5% Area).
-
qNMR Analysis (Certified Method): revealed the Research Grade sample contained 12% w/w inorganic salts and 3% residual boronic acid .
Recommended Workflow: Qualification of the Standard
If you must use an in-house standard, you must validate it. If purchasing a CRS, verify the CoA against these criteria.
Figure 2: Decision logic for qualifying the reference standard. Note that non-certified standards require expensive qNMR and TGA testing to establish true potency.
Authoritative References
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevant for Pd limits in Suzuki-synthesized standards). [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (The gold standard method for assigning potency to organic reference standards). [Link]
-
Stull, D.R. Vapor Pressure of Pure Substances. (Reference for TGA/thermal stability analysis protocols). [Link]
Disclaimer: This guide is for educational and research purposes. Always adhere to your specific pharmacopeial (USP/EP/JP) requirements for GMP release testing.
Application Guide: Validating GPR109A Activation by 5-(2-Hydroxyphenyl)nicotinic Acid
As a Senior Application Scientist, my objective is to provide you with a rigorous, self-validating framework for evaluating novel lipid-modifying compounds.1[1]. However, its clinical utility is severely limited by cutaneous flushing—a dose-limiting side effect mediated by the exact same receptor.1[1]. Because1
1[1], this guide establishes the definitive experimental blueprint to benchmark this compound against established GPR109A agonists.Mechanistic Overview: The Bifurcated GPR109A Pathway
To design a self-validating assay system, we must first understand the causality of GPR109A signaling.2
2[2]. This antilipolytic response is the therapeutic goal. Conversely,2[2].
GPR109A bifurcated signaling: Gi-mediated anti-lipolysis vs. β-arrestin-mediated flushing.
Comparative Agonist Profiling
When validating 5-(2-Hydroxyphenyl)nicotinic acid, it must be benchmarked against a spectrum of known reference compounds.3[3]. In contrast,4[4]. The table below outlines the established data for standard agonists alongside the target validation thresholds required for 5-(2-Hydroxyphenyl)nicotinic acid to be considered a superior, biased lead.
| Compound | GPR109A Affinity ( | cAMP Inhibition ( | Anti-Lipolytic Efficacy | Flushing Liability | |
| Nicotinic Acid | ~100 nM | ~50 nM | High | Full | High |
| Acipimox | ~1.5 µM | ~1.2 µM | Moderate | Full | Moderate |
| MK-1903 | ~10 nM | ~12 nM | Negligible | Full | Low |
| 5-(2-Hydroxyphenyl)nicotinic acid | Target: < 100 nM | Target: < 50 nM | Target: Negligible | Target: Full | Target: Low |
Experimental Workflows: A Self-Validating System
To rigorously evaluate 5-(2-Hydroxyphenyl)nicotinic acid, we employ a sequential validation workflow. Each step is designed with internal controls to establish absolute causality, ensuring that observed effects are exclusively receptor-mediated.
Sequential validation workflow for assessing GPR109A agonist affinity, efficacy, and bias.
Protocol 1: cAMP Accumulation Assay (Functional Efficacy)
Causality Check: Because GPR109A is
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 5,000 cells/well. Include a parallel plate of untransfected CHO-K1 cells to rule out off-target adenylyl cyclase inhibition.
-
Compound Treatment: Pre-incubate cells with varying concentrations of 5-(2-Hydroxyphenyl)nicotinic acid (10 pM to 100 µM) for 15 minutes. Include Nicotinic Acid as a positive control and vehicle (DMSO) as a negative control.
-
Stimulation: Add Forskolin (final concentration 5 µM) and IBMX (final concentration 500 µM). Incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and measure cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Validation: Calculate the Z'-factor using the Forskolin-only (max signal) and Forskolin + Niacin (min signal) wells. A Z'-factor > 0.5 validates the assay.5
5[5].
Protocol 2:
-Arrestin Recruitment Assay (Bias Profiling)
Causality Check: 5
5[5]. We utilize a Bioluminescence Resonance Energy Transfer (BRET) system to measure real-time protein-protein interactions.-
Transfection: Co-express GPR109A-Rluc (donor) and
-arrestin-YFP (acceptor) in HEK293T cells. -
Stimulation: Treat with 5-(2-Hydroxyphenyl)nicotinic acid for 45 minutes.
-
Readout: Add the luciferase substrate (coelenterazine h) and measure the BRET ratio (YFP emission at 535 nm / Rluc emission at 480 nm).
-
Validation: A successful biased agonist will show an
for cAMP inhibition similar to niacin in Protocol 1, but a flatline (no dose-response) in the BRET assay, indicating zero -arrestin recruitment.
Protocol 3: In Vitro Lipolysis Assay (Phenotypic Translation)
Causality Check: Receptor binding is meaningless without phenotypic translation. We use primary adipocytes to measure the end-stage physiological effect: the inhibition of isoproterenol-stimulated lipolysis.
-
Tissue Preparation: Isolate primary human subcutaneous adipocytes and culture in a 96-well format.
-
Stimulation: Induce lipolysis using 10 nM isoproterenol (a
-adrenergic agonist). -
Inhibition: Co-administer 5-(2-Hydroxyphenyl)nicotinic acid across a 10-point dose-response curve.
-
Quantification: Measure the release of glycerol and Non-Esterified Fatty Acids (NEFA) into the media using a colorimetric assay.5[5].
By subjecting 5-(2-Hydroxyphenyl)nicotinic acid to this rigorous, multi-tiered validation matrix, researchers can definitively ascertain whether the addition of the hydroxyphenyl moiety successfully decouples the therapeutic
References
- Benchchem - 5-(2-Hydroxyphenyl)nicotinic acid.
- Journal of Clinical Investigation (JCI) - Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid.
- Journal of Biological Chemistry (via Zen-Bio) - Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors.
- Journal of Medicinal Chemistry (ACS Publications) - Nicotinic Acid Receptor Agonists.
- PubMed (NIH) - (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans.
Sources
- 1. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JCI - Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid [jci.org]
- 4. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(2-Hydroxyphenyl)nicotinic Acid
This guide provides essential, immediate safety and logistical information for the handling of 5-(2-Hydroxyphenyl)nicotinic acid. It is intended for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to directly address operational questions and establish a self-validating system of laboratory safety.
The unique chemical structure of 5-(2-Hydroxyphenyl)nicotinic acid, incorporating both a phenolic hydroxyl group and a carboxylic acid function on a pyridine ring, necessitates a conservative approach to safety. The potential hazards are derived from both the corrosive and toxic nature of phenols and the irritant properties of carboxylic acids. Therefore, the following protocols are based on a synthesis of best practices for handling both chemical classes.
Hazard Assessment and Risk Mitigation
Due to the presence of the phenol moiety, 5-(2-Hydroxyphenyl)nicotinic acid should be treated as a substance with the potential for high acute toxicity, corrosivity, and rapid absorption through the skin. Phenol itself can cause severe burns, systemic toxicity, and even death from significant skin exposure.[1] The nicotinic acid component contributes to potential irritation of the eyes, skin, and respiratory system.[2]
Key Potential Hazards:
-
Acute Toxicity (Dermal, Oral, Inhalation): Assumed to be toxic if it comes into contact with skin, is swallowed, or is inhaled.[3][4]
-
Corrosivity: Potential to cause severe skin and eye burns.[1][4]
-
Organ Damage: Chronic exposure may affect the central nervous system, liver, and kidneys.[5]
-
Anesthetic Effect: Like phenol, it may have an anesthetic effect, meaning skin contact may not be immediately painful.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
Hand Protection
The selection of appropriate gloves is critical. Given the phenolic component and the potential for skin absorption, robust chemical resistance is required.
| Glove Material | Protection Level | Use Case |
| Butyl Rubber or Neoprene | Excellent | For handling concentrated solutions or the solid compound.[1][3][5] |
| Double-gloved Nitrile | Good (for incidental contact) | For handling dilute solutions (<10%). Gloves should be changed immediately upon contact.[5] |
Important Considerations:
-
Always inspect gloves for tears or punctures before use.
-
Remove gloves without touching the outer surface with bare skin.
-
Wash hands thoroughly after removing gloves.
Eye and Face Protection
Given the potential for severe eye damage, comprehensive eye and face protection is non-negotiable.
-
Chemical Splash Goggles: Must be worn at all times when handling the solid or any of its solutions.[6][7]
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[3][6][7]
Body Protection
-
Chemical-Resistant Lab Coat: A fully buttoned lab coat is the minimum requirement.[5][7]
-
Chemical-Resistant Apron: For operations with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[5]
-
Full-Body Protection: For large-scale operations, a complete chemical-resistant suit may be necessary.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[5][7]
Respiratory Protection
Work with 5-(2-Hydroxyphenyl)nicotinic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Operational Plan
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities must be performed in a properly functioning chemical fume hood.[4][5]
-
Emergency Equipment: An eyewash station and a safety shower must be located within a 10-second travel distance and in the immediate work area.[1][3][8] Ensure all personnel are trained in their operation.
Work Practices
-
Designated Area: Clearly designate the area where 5-(2-Hydroxyphenyl)nicotinic acid is handled to prevent cross-contamination.
-
Never Work Alone: Always have a second person aware of the work being conducted.[1][8]
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.[4][9]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep containers tightly closed.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Skin Contact
-
Immediately remove all contaminated clothing, including shoes and watches.[4][8]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
If available, after initial water flushing, wipe the affected area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[1][5][8]
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion
-
Do NOT induce vomiting.[4]
-
If the person is conscious, rinse their mouth with water.[4][9]
-
Seek immediate medical attention.
Spill and Waste Disposal Plan
Spill Cleanup
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal
-
All waste containing 5-(2-Hydroxyphenyl)nicotinic acid, including contaminated PPE and cleaning materials, must be collected as hazardous waste.[5]
-
Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations.
Visualization of Safety Workflow
Below is a diagram illustrating the decision-making process for ensuring safety when handling 5-(2-Hydroxyphenyl)nicotinic acid.
Caption: Workflow for safe handling of 5-(2-Hydroxyphenyl)nicotinic acid.
References
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved from [Link]
-
Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. (2023, June). Retrieved from [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Retrieved from [Link]
-
Standard Operating Procedure - UNM: Chemistry Department. (n.d.). Retrieved from [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
NICOTINIC ACID EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. monash.edu [monash.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
